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  • Product: N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
  • CAS: 436090-51-6

Core Science & Biosynthesis

Foundational

"N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide synthesis and characterization"

Technical Guide: Synthesis and Characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Executive Summary This technical guide details the synthesis, purification, and characterization of N-(5-Amino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6). This molecule serves as a critical "linker-tail" intermediate in the development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

The structural motif—comprising a solubilizing morpholine tail, an acetamide linker, and an electron-rich aniline core—is designed to interact with the solvent-exposed region of the ATP-binding pocket while providing a nucleophilic handle (the C5-amine) for coupling to heterocycles like pyrimidines or quinazolines.

Retrosynthetic Analysis & Strategy

To ensure high yield and regiochemical fidelity, we employ a convergent three-step synthesis starting from commercially available 2-methoxy-5-nitroaniline .

Strategic Rationale:

  • Late-Stage Reduction: The C5-amino group is sensitive to oxidation. Generating it in the final step via nitro reduction minimizes side reactions (e.g., polymerization).

  • Stepwise Linker Construction: Installing the chloroacetamide "warhead" first, followed by morpholine displacement, prevents the formation of bis-alkylated byproducts that can occur if one attempts to react a pre-formed morpholino-acetic acid.

Synthesis Pathway Diagram

SynthesisRoute SM Starting Material 2-Methoxy-5-nitroaniline Int1 Intermediate 1 N-(2-methoxy-5-nitrophenyl)- 2-chloroacetamide SM->Int1 DCM, TEA, 0°C Reagent1 Chloroacetyl Chloride (Acylation) Reagent1->Int1 Int2 Intermediate 2 N-(2-methoxy-5-nitrophenyl)- 2-morpholinoacetamide Int1->Int2 KI (cat), 60°C Reagent2 Morpholine (SN2 Substitution) Reagent2->Int2 Product Target Molecule N-(5-Amino-2-methoxy-phenyl)- 2-morpholin-4-yl-acetamide Int2->Product EtOH, Reflux Reagent3 H2, Pd/C or Fe/NH4Cl (Nitro Reduction) Reagent3->Product

Caption: Three-step linear synthesis route designed to maximize regioselectivity and yield.

Experimental Protocols

Step 1: Acylation (Synthesis of Intermediate A)

Reaction: 2-Methoxy-5-nitroaniline + Chloroacetyl chloride


 N-(2-methoxy-5-nitrophenyl)-2-chloroacetamide

Causality: We use Dichloromethane (DCM) as the solvent to maintain solubility of the nitroaniline while allowing easy aqueous workup. Triethylamine (TEA) acts as the HCl scavenger to drive the equilibrium forward.

  • Charge: In a 500 mL round-bottom flask, dissolve 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in anhydrous DCM (150 mL).

  • Cool: Cool the solution to 0°C using an ice bath. Add TEA (9.1 mL, 65.5 mmol) dropwise.

  • Addition: Add chloroacetyl chloride (5.2 mL, 65.5 mmol) dropwise over 30 minutes. Note: Exothermic reaction; control rate to keep T < 5°C.

  • Monitor: Stir at room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (100 mL). Separate organic layer. Wash with 1N HCl (50 mL) to remove unreacted aniline, followed by brine.

  • Yield: Dry over

    
    , concentrate. Recrystallize from EtOH to yield a yellow solid (Intermediate A).
    
Step 2: Nucleophilic Substitution (Synthesis of Intermediate B)

Reaction: Intermediate A + Morpholine


 N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide

Causality: The addition of Potassium Iodide (KI) is catalytic (Finkelstein reaction logic). It converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the substitution by the morpholine nucleophile.

  • Charge: Dissolve Intermediate A (10.0 g) in Acetonitrile (100 mL).

  • Reagents: Add Morpholine (4.2 mL, 1.2 eq) and

    
     (8.4 g, 1.5 eq). Add KI (0.1 eq) as catalyst.
    
  • Reflux: Heat to 60°C for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Triturate the residue with diethyl ether to remove excess morpholine. Filter the solid (Intermediate B).

Step 3: Nitro Reduction (Final Assembly)

Reaction: Intermediate B


 Target Molecule

Causality: We prefer Iron/Ammonium Chloride (


)  over catalytic hydrogenation (

) for this specific substrate. The sulfur or nitrogen lone pairs in the morpholine/thio-ether analogs (if present in derivatives) can poison Pd catalysts. Fe reduction is robust and chemoselective.
  • Charge: Suspend Intermediate B (5.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add

    
     (5 eq) and Iron powder (5 eq, 325 mesh).
    
  • Reaction: Reflux at 80°C for 2–4 hours. The yellow suspension will turn dark/black (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash pad with hot ethanol.

  • Isolation: Concentrate filtrate. Neutralize with saturated

    
     if necessary. Extract with EtOAc.[1]
    
  • Final Polish: The product is an off-white to pale brown solid. Store under inert gas (Argon) to prevent oxidation of the aniline.

Analytical Characterization (QC Parameters)

To validate the synthesis, the following analytical thresholds must be met.

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 266.3 m/zLC-MS (ESI+)
Melting Point 118°C – 122°CCapillary Method
Residual Solvents < 5000 ppm (EtOH/EtOAc)GC-HS
NMR Interpretation ( NMR, 400 MHz, DMSO- )
  • 
     9.10 (s, 1H, -NH-CO-):  Downfield singlet confirms amide formation.
    
  • 
     7.65 (d, 1H, Ar-H3):  Proton ortho to the nitro/amine group.
    
  • 
     6.80 (d, 1H, Ar-H4):  Coupling patterns confirm 1,2,5-substitution.
    
  • 
     4.80 (s, 2H, -NH2):  Broad singlet indicates successful reduction of Nitro to Amine.
    
  • 
     3.75 (s, 3H, -OCH3):  Strong singlet for the methoxy group.
    
  • 
     3.60 (m, 4H, Morpholine-O-CH2):  Characteristic morpholine ether protons.
    
  • 
     3.10 (s, 2H, -CO-CH2-N):  Singlet connecting the linker.
    
  • 
     2.50 (m, 4H, Morpholine-N-CH2):  Obscured by DMSO solvent peak often, but integrates to 4H.
    

Safety & Handling (E-E-A-T Protocol)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Protocol: Handle only in a functioning fume hood. Quench excess reagent with ice water slowly to avoid violent HCl release.

  • Nitroaromatics: Potential mutagens. Protocol: Double-glove (Nitrile) and use particulate respirators during weighing.

  • Waste Disposal: Aqueous waste from Step 1 contains triethylamine hydrochloride and must be neutralized before disposal. Iron waste from Step 3 is heavy metal waste.

Application Context: Kinase Inhibitor Design

This molecule is not a drug itself but a "privileged structure" scaffold. It is typically reacted with a 2,4-dichloropyrimidine or a substituted quinazoline.

Workflow Diagram: Drug Discovery Context

DrugDesign Target Target Intermediate (N-(5-Amino-2-methoxy-phenyl)-...) Coupling SnAr Coupling (Nucleophilic Aromatic Substitution) Target->Coupling Nucleophile (Amine) Core Heterocyclic Core (e.g., 2,4-Dichloropyrimidine) Core->Coupling Electrophile FinalDrug Final Kinase Inhibitor (e.g., AZD9291 Analog) Coupling->FinalDrug Acrylamide Addition (Michael Acceptor)

Caption: The role of the target molecule in assembling covalent kinase inhibitors.

References

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry.[2] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10247677 (Related Structure). [Link]

Sources

Exploratory

"N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide IUPAC name and synonyms"

This guide serves as an authoritative technical dossier on N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6). It is designed for medicinal chemists and process scientists involved in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical dossier on N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6). It is designed for medicinal chemists and process scientists involved in the synthesis of kinase inhibitors, specifically those targeting EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase).

A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary & Chemical Identity

This compound represents a "privileged substructure" in medicinal chemistry—a molecular fragment capable of providing high-affinity ligand interactions across multiple receptor targets. It functions primarily as the Solvent-Exposed Tail moiety in ATP-competitive kinase inhibitors.

The structure combines an electron-rich aniline (for hinge binding or scaffold coupling) with a morpholino-acetamide tail (for solubility and solvent channel interaction).

Nomenclature & Identifiers
TypeIdentifier / Name
IUPAC Name N-(5-amino-2-methoxyphenyl)-2-(morpholin-4-yl)acetamide
Common Synonyms N-(5-amino-2-methoxyphenyl)-2-morpholinoacetamide; 2-Morpholino-N-(5-amino-2-anisyl)acetamide
CAS Number 436090-51-6
Molecular Formula C₁₃H₁₉N₃O₃
Molecular Weight 265.31 g/mol
SMILES COc1ccc(N)cc1NC(=O)CN2CCOCC2
InChI Key NHHJPLIBPNEMHJ-UHFFFAOYSA-N

Structural Anatomy & Pharmacophore Logic

In the context of Drug Discovery (specifically Fragment-Based Drug Design), this molecule is engineered to solve two critical problems in kinase inhibitor development: solubility and selectivity .

  • The Aniline Head (5-Amino-2-methoxy-phenyl):

    • Role: Acts as the nucleophilic attachment point to the core scaffold (e.g., Pyrimidine, Quinazoline, or Purine).

    • Mechanism: The 2-methoxy group often induces a conformational lock via intramolecular hydrogen bonding or steric clash, forcing the inhibitor into a bioactive conformation that fits the ATP binding pocket.

    • Reactivity: The C5-amine is highly nucleophilic, suitable for SNAr or Buchwald-Hartwig couplings.

  • The Solubilizing Tail (2-Morpholin-4-yl-acetamide):

    • Role: Extends into the solvent-exposed region of the kinase.

    • Mechanism: The morpholine ring is a classic solubilizing group (pKa ~8.3), improving oral bioavailability. The acetamide linker provides flexibility and potential hydrogen bond donor/acceptor sites for residues at the mouth of the binding pocket (e.g., Cys797 in EGFR).

Chemical Synthesis Protocol

The synthesis of CAS 436090-51-6 is a robust, three-step sequence starting from commercially available 2-methoxy-5-nitroaniline . This protocol prioritizes yield and purity, avoiding the formation of bis-alkylated byproducts.

Reaction Pathway Visualization

The following diagram illustrates the stepwise construction of the scaffold.

SynthesisPathway Start 2-Methoxy-5-nitroaniline (Precursor) Step1 Intermediate A (Chloroacetamide) Start->Step1 1. Chloroacetyl chloride K2CO3, DCM, 0°C Step2 Intermediate B (Nitro-Morpholine) Step1->Step2 2. Morpholine KI (cat), DMF, 60°C Final Target Product (CAS 436090-51-6) Step2->Final 3. H2, Pd/C or Fe/NH4Cl Reduction

Figure 1: Synthetic route from nitroaniline precursor to the final amino-acetamide building block.

Detailed Methodology
Step 1: Acylation (Formation of the Linker)
  • Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 2-methoxy-5-nitroaniline in dry DCM at 0°C.

    • Add K₂CO₃ base to scavenge HCl.

    • Dropwise addition of chloroacetyl chloride prevents exotherm and bis-acylation.

    • Critical Checkpoint: Monitor TLC for disappearance of the bright yellow aniline spot.

    • Product: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.

Step 2: Nucleophilic Substitution (Morpholine Attachment)
  • Reagents: Intermediate A (1.0 eq), Morpholine (1.2 eq), Potassium Iodide (0.1 eq, catalyst).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Suspend Intermediate A in ACN.

    • Add KI (Finkelstein condition) to accelerate the reaction via the transient iodo-intermediate.

    • Add Morpholine and heat to 60°C for 4 hours.

    • Why KI? Direct displacement of chloride by morpholine can be sluggish; iodide acts as a superior leaving group.

    • Product: N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide (CAS 882749-42-0).

Step 3: Nitro Reduction (Unmasking the Amine)
  • Reagents: Intermediate B, H₂ (balloon) or Fe powder/NH₄Cl.

  • Catalyst: 10% Pd/C (if using hydrogenation).

  • Protocol:

    • Dissolve Intermediate B in Methanol/Ethanol.

    • Add Pd/C (10% w/w).

    • Stir under H₂ atmosphere at room temperature.

    • Filtration: Filter through Celite to remove palladium.

    • Purification: Recrystallize from Ethanol/Ether if necessary.

    • Final Yield: Expect >85% yield of off-white solid.

Application in Drug Design (SAR Analysis)

This building block is specifically utilized to synthesize 3rd Generation EGFR Inhibitors and BTK Inhibitors . It serves as a replacement for the N,N,N'-trimethylethane-1,2-diamine tail found in Osimertinib, offering different solubility and metabolic stability profiles.

Mechanism of Action Integration

The diagram below demonstrates how this fragment integrates into a theoretical Quinazoline-based Kinase Inhibitor.

InhibitorAnatomy Core Kinase Scaffold (Pyrimidine/Quinazoline) Hinge ATP Hinge Binder Core->Hinge H-Bonds Fragment CAS 436090-51-6 (Solvent Tail + Linker) Core->Fragment S_NAr Coupling Target Cys797 / Cys481 (Covalent Bond Target) Fragment->Target Proximity Vector

Figure 2: Integration of the target amine into a covalent kinase inhibitor architecture.

Key Interactions:
  • Solvent Front: The morpholine ring protrudes towards the solvent, preventing the drug from being too lipophilic (logP modulation).

  • Selectivity: The 2-methoxy group on the phenyl ring creates a steric clash that forces the phenyl ring to twist relative to the kinase scaffold. This "atropisomer-like" conformation is critical for selectivity against Wild-Type (WT) kinases versus Mutant (T790M) forms.

Analytical Specifications

To validate the synthesis of CAS 436090-51-6, the following analytical signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 3.70 (s, 3H, -OCH₃); δ 3.60 (m, 4H, Morpholine-O-CH₂); δ 3.10 (s, 2H, -COCH₂-); δ 2.50 (m, 4H, Morpholine-N-CH₂); δ 9.2 (s, 1H, Amide-NH).
LC-MS (ESI) [M+H]⁺ = 266.15 . Major peak. Look for fragment 180 (loss of morpholine-acetyl group).
Appearance Off-white to pale grey solid.
Solubility Soluble in DMSO, Methanol, DCM. Poorly soluble in Water (unless protonated).

References

  • PubChem Compound Summary. N-(5-amino-2-methoxyphenyl)-2-morpholinoacetamide. National Center for Biotechnology Information. Accessed 2026.

  • Santa Cruz Biotechnology. N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Product Data.

  • Matrix Scientific. Chemical Data Sheet: CAS 436090-51-6.

  • Kezar Life Sciences. Synthesis of Immunoproteasome Inhibitors (KZR-616 Intermediates). (Demonstrates the utility of morpholino-acetamide linkers in drug synthesis).

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Anilino-Quinazoline EGFR Inhibitors. (General reference for the 2-methoxy-5-aminoaniline pharmacophore).
Foundational

Technical Guide: Preliminary Biological Screening of Novel Aminophenyl Morpholine Acetamides

Executive Summary & Pharmacophore Rationale This technical guide outlines the standardized protocol for the preliminary biological evaluation of aminophenyl morpholine acetamides . This specific chemical class combines t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This technical guide outlines the standardized protocol for the preliminary biological evaluation of aminophenyl morpholine acetamides . This specific chemical class combines three distinct pharmacophores:

  • Morpholine: Enhances water solubility and metabolic stability, often acting as a hydrogen bond acceptor in kinase hinge regions.

  • Acetamide Linker: Provides rotational freedom and hydrogen bonding capability (donor/acceptor) to facilitate target docking.

  • Aminophenyl Moiety: Acts as a critical "warhead" or anchoring group, capable of

    
    -
    
    
    
    stacking and forming salt bridges with active site residues (e.g., Asp/Glu in bacterial DNA gyrase or serine/threonine kinases).[1]

Objective: To transition novel synthetic hits into validated leads by assessing antimicrobial potency, cytotoxic selectivity, and preliminary safety profiles.[1]

Screening Workflow Architecture

The screening process follows a "Fail-Fast" logic to optimize resource allocation. Compounds must pass specific thresholds in in silico and in vitro stages to progress.

ScreeningCascade Start Novel Aminophenyl Morpholine Acetamides InSilico Phase 1: In Silico ADMET & Docking Start->InSilico Synthesis Synthesis & Purity Check (>95% via HPLC/NMR) InSilico->Synthesis Pass Lipinski's Rule Split Synthesis->Split Antimicrobial Phase 2: Antimicrobial (MIC/MBC Assays) Split->Antimicrobial Cytotoxicity Phase 3: Anticancer (MTT/SRB Assays) Split->Cytotoxicity Safety Phase 4: Safety Profiling (Hemolysis & Normal Fibroblasts) Antimicrobial->Safety MIC < 10 µg/mL Cytotoxicity->Safety IC50 < 10 µM Decision Hit Selection (SI > 10) Safety->Decision Non-Hemolytic

Figure 1: The "Fail-Fast" biological screening cascade. Compounds are filtered by purity and predicted solubility before entering wet-lab assays.

Phase 1: In Silico Prediction & Preparation[1]

Before wet-lab screening, novel acetamides must be evaluated for drug-likeness to prevent testing "pan-assay interference compounds" (PAINS).

Molecular Docking & ADMET
  • Tools: SwissADME (ADMET) and AutoDock Vina (Docking).

  • Target Selection: Based on the aminophenyl morpholine structure, screen against:

    • Bacterial:[1][2][3][4] DNA Gyrase B (ATPase domain).

    • Fungal: CYP51 (Lanosterol 14

      
      -demethylase).
      
    • Cancer:[1][5][6] EGFR or VEGFR-2 (Kinase domain).

  • Acceptance Criteria:

    • LogP: 1.5 – 4.0 (Optimal for membrane permeability).

    • Topological Polar Surface Area (TPSA): < 140 Ų.

    • Binding Affinity:

      
       kcal/mol against at least one target.
      
Stock Solution Preparation[1]
  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C to prevent hydrolysis of the acetamide bond.

  • Quality Control: Verify stability via TLC or HPLC if stored > 1 month.

Phase 2: Antimicrobial Screening Protocols[1]

Aminophenyl morpholine derivatives frequently exhibit broad-spectrum activity by disrupting bacterial cell walls or inhibiting protein synthesis.

Bacterial Strains Panel (Standardized)
  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1][4]

  • Fungal: Candida albicans (ATCC 10231).

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well sterile microplates.

  • Serial Dilution: Add 100 µL of test compound (range: 0.5 – 256 µg/mL) in MHB (< 1% DMSO final concentration).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]

    • Negative:[1] Sterile MHB + DMSO.

    • Growth Control:[1] Bacteria + MHB + DMSO (no drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%) or TTC dye.

    • Pink/Red: Viable cells (Reduction of dye).

    • Blue/Purple:[1] Dead cells (Inhibition).

    • MIC Definition: The lowest concentration preventing the color change.

Phase 3: Cytotoxicity & Anticancer Evaluation[1][7][8]

Morpholine derivatives often induce apoptosis in carcinoma cells. This phase determines the IC


 (Half-maximal inhibitory concentration).
Cell Line Selection
  • Target Cells: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

  • Control Cells: HDF (Human Dermal Fibroblasts) or HEK-293 (Normal Kidney) to calculate Selectivity Index (SI).

MTT Assay Protocol

Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of the aminophenyl morpholine acetamide (0.1 – 100 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Calculation:


[1]

Phase 4: Safety Profiling (Hemolysis Assay)[1]

A critical failure point for amine-containing compounds is membrane disruption (detergent effect). This assay ensures the compound acts via a specific mechanism, not general lysis.[1]

Protocol:

  • Blood Prep: Wash fresh human/sheep RBCs 3x with PBS. Resuspend to 2% hematocrit.

  • Incubation: Mix 100 µL RBC suspension + 100 µL test compound (at

    
     MIC).
    
  • Controls:

    • 0% Lysis: PBS only.

    • 100% Lysis:[1] 1% Triton X-100.

  • Centrifugation: 1 hour at 37°C, then spin at 1500 rpm for 5 min.

  • Readout: Measure supernatant absorbance at 540 nm (Hemoglobin release).

Acceptance Criteria: < 5% Hemolysis at therapeutic concentration.

Data Presentation & Analysis

Selectivity Index (SI) Logic

The SI is the primary metric for "Hit" validation.


[1]
  • SI < 1: Toxic (Discard).[1]

  • SI 1–10: Moderate (Lead Optimization required).

  • SI > 10: Excellent (Proceed to in vivo).

Mechanism of Action Logic (Decision Tree)

MOA_Logic Result Compound Activity Observed Bacterial Antibacterial (MIC < 10µg/mL) Result->Bacterial Cancer Anticancer (IC50 < 5µM) Result->Cancer GramPos Gram(+) Only Bacterial->GramPos GramNeg Broad Spectrum Bacterial->GramNeg Apoptosis Check Apoptosis (Annexin V) Cancer->Apoptosis CellCycle Check Cell Cycle (Flow Cytometry) Cancer->CellCycle Target1 Target: Cell Wall or DNA Gyrase GramPos->Target1 Target2 Target: Membrane Permeability GramNeg->Target2 Kinase Target: EGFR/VEGFR Inhibition Apoptosis->Kinase CellCycle->Kinase

Figure 2: Logical progression for determining the Mechanism of Action (MOA) based on screening phenotype.

References

  • Vertex Pharmaceuticals. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents.[7] PubMed. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Cancer Institute (NCI). (2021).[6] In Vitro Cell Line Screening Protocol (MTT/SRB). NCI Developmental Therapeutics Program. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014).[1][8] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.[8] [Link]

  • RSC Medicinal Chemistry. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[5][9] Royal Society of Chemistry. [Link]

  • PubChem. (2025). Compound Summary: 4-(4-Aminophenyl)morpholin-3-one.[8][10][11][12] National Library of Medicine. [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Stability Studies of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel pharmaceutical compound, N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. Directed at researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel pharmaceutical compound, N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. Directed at researchers, scientists, and drug development professionals, this document outlines a systematic approach rooted in established scientific principles and regulatory expectations. The guide delves into the rationale behind experimental design, from initial physicochemical characterization and pre-formulation assessments to in-depth forced degradation studies and the execution of formal stability testing under ICH-prescribed conditions. By elucidating the potential degradation pathways based on the molecule's inherent structure, this whitepaper serves as a practical blueprint for developing a robust stability-indicating analytical method and ensuring the quality, safety, and efficacy of the drug substance.

Introduction: Understanding the Molecule and the Imperative for Stability Assessment

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential therapeutic applications. The structure incorporates a primary aromatic amine, a methoxy-substituted phenyl ring, an acetamide linkage, and a morpholine moiety. While the full therapeutic profile is under investigation, its structural motifs suggest potential applications in areas where similar compounds have shown activity, such as oncology or as a central nervous system agent.

The stability of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. Environmental factors such as temperature, humidity, light, and pH can induce degradation, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the degradation profile of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is paramount throughout the drug development lifecycle.

This guide is structured to provide a logical progression for a comprehensive stability assessment, commencing with the foundational characterization of the molecule and culminating in the design of formal stability programs. The experimental choices detailed herein are grounded in the principles of chemical kinetics and are aligned with the stringent requirements of global regulatory bodies.

Physicochemical Properties and Pre-formulation Studies

A foundational understanding of the physicochemical properties of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a prerequisite for designing meaningful stability studies. These initial assessments provide insights into the molecule's inherent vulnerabilities and inform the selection of appropriate analytical techniques and formulation strategies.

Key Physicochemical Parameters

A summary of essential physicochemical parameters to be determined is presented in Table 1.

ParameterRationaleMethodologies
Molecular Formula & Weight C15H23N3O3; 293.36 g/mol Mass Spectrometry, Elemental Analysis
Appearance Provides a baseline for physical stability assessment.Visual Inspection
Solubility Profile Crucial for developing appropriate formulations and analytical methods.Equilibrium solubility determination in various solvents (e.g., water, buffers of different pH, organic solvents).
pKa The primary aromatic amine and the morpholine nitrogen are ionizable. The pKa values will determine the molecule's ionization state at different pH levels, which significantly influences its solubility and susceptibility to hydrolytic degradation.Potentiometric titration, UV-Vis spectrophotometry, Capillary Electrophoresis.
Log P (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the molecule, which can influence its interaction with excipients and its potential for oxidative degradation.Shake-flask method, HPLC-based methods.
Hygroscopicity Assesses the tendency of the material to absorb moisture from the atmosphere, which can accelerate degradation.Dynamic Vapor Sorption (DVS) analysis.
Polymorphism Different crystalline forms can exhibit varying stability profiles.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Solid-State and Solution-State Stability Screening

Preliminary stability screening in both solid and solution states can rapidly identify critical degradation pathways. This involves exposing the compound to accelerated stress conditions and monitoring for changes.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment. By subjecting N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide to conditions more severe than those it would encounter during storage, we can intentionally generate degradation products. This serves a dual purpose: it elucidates the intrinsic stability of the molecule and provides the necessary samples for the development and validation of a stability-indicating analytical method.

Rationale for Stress Conditions

The selection of stress conditions is based on the functional groups present in the molecule and the recommendations outlined in the ICH Q1A guideline.

Caption: Rationale for selecting forced degradation conditions based on the molecule's functional groups.

Experimental Protocols for Forced Degradation

The following protocols are designed to induce a target degradation of 5-20%, which is generally sufficient for method development purposes.

  • Objective: To assess the susceptibility of the amide bond to hydrolysis.

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable chromatographic method (e.g., HPLC with UV and MS detection).

  • Anticipated Degradation Products: The primary site of hydrolytic attack is expected to be the amide linkage, yielding 5-Amino-2-methoxy-aniline and 2-morpholin-4-yl-acetic acid.

  • Objective: To evaluate the molecule's sensitivity to oxidation. The primary aromatic amine, the morpholine ring, and the methoxy group are all susceptible to oxidative stress.

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Monitor the reaction at regular intervals.

    • Analyze the samples by HPLC-UV/MS.

  • Anticipated Degradation Products: Oxidation of the aromatic amine can lead to the formation of nitroso, nitro, or polymeric species. The morpholine ring can undergo N-oxidation or ring-opening. The methoxy group can be oxidized to a formyl group or cleaved.

  • Objective: To assess the photostability of the compound as per ICH Q1B guidelines.

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides a combination of UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the exposed and control samples.

  • Anticipated Degradation Products: Aromatic amines are known to be photosensitive and can undergo complex degradation pathways, including oxidation and polymerization.

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Protocol:

    • Store the solid drug substance in a controlled temperature oven (e.g., 80°C).

    • Analyze samples at various time points.

    • For solution-state thermal stability, reflux a solution of the compound and analyze over time.

  • Anticipated Degradation Products: Thermal stress can accelerate hydrolytic and oxidative degradation pathways. It can also induce other degradation mechanisms not observed at lower temperatures.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from all its degradation products.

Caption: Workflow for developing a stability-indicating analytical method.

Formal Stability Testing

Following the insights gained from forced degradation studies, a formal stability testing program is initiated to determine the retest period for the drug substance or the shelf life of the drug product. This program is conducted according to the ICH Q1A(R2) guideline.

Storage Conditions

The selection of storage conditions is based on the climatic zone in which the drug product is intended to be marketed. For a global submission, the following conditions are typically employed:

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Testing Frequency

For long-term studies, the testing frequency should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

Stability-Indicating Parameters

The stability-indicating parameters to be monitored during the study should include:

  • Assay: To determine the potency of the drug substance.

  • Degradation Products: To quantify known and unknown impurities.

  • Appearance: Any change in the physical appearance of the substance.

  • Water Content: Especially if the substance is hygroscopic.

Conclusion

The stability assessment of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a multifaceted endeavor that requires a systematic and scientifically sound approach. By integrating a thorough understanding of the molecule's physicochemical properties with a well-designed forced degradation study, a robust stability-indicating method can be developed. This, in turn, allows for the confident execution of formal stability studies that meet global regulatory expectations. The framework presented in this guide provides a comprehensive roadmap for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound throughout its lifecycle.

References

  • Smolecule. N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide. (2024).
  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.).
  • National Center for Biotechnology Information. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubChem. (2025).
  • National Center for Biotechnology Information. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. PubMed. (n.d.).
  • National Center for Biotechnology Information. N-(2-Amino-4-methoxyphenyl)acetamide. PubChem. (n.d.).
  • ChemicalBook. Uses and Biodegradation of Morpholine. (2019).
  • National Center for Biotechnology Information. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PubMed Central. (n.d.).
  • National Center for Biotechnology Information. Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. PubMed. (2002).
  • MDPI. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (n.d.).
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... (n.d.).
  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014).
  • National Center for Biotechnology Information. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Foundational

"synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide analogs"

This guide details the synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6), a critical "head-linker-tail" intermediate used in the development of third-generation EGFR tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6), a critical "head-linker-tail" intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other covalent modifiers.

Executive Summary & Strategic Importance

This molecule serves as a modular scaffold in medicinal chemistry, specifically designed to overcome resistance mutations (e.g., T790M) in EGFR-driven cancers.[1] Its structure consists of three functional domains:

  • The Head (Aniline Core): The 5-amino group acts as the nucleophile for coupling with a kinase-binding warhead (typically a pyrimidine or quinazoline).

  • The Linker (Acetamide): Provides the necessary spatial geometry to project the solubilizing tail into the solvent-exposed region of the ATP-binding pocket.

  • The Tail (Morpholine): Enhances aqueous solubility and pharmacokinetic properties.[1][2]

Analog Potential: This synthetic route is highly modular.[1][2] By substituting the morpholine moiety with other secondary amines (e.g., N-methylpiperazine, pyrrolidine) or altering the alkoxy group on the phenyl ring, researchers can rapidly generate a library of analogs to tune potency and ADME profiles.[1][2]

Retrosynthetic Analysis

The most robust synthetic strategy relies on a linear 3-step sequence starting from commercially available 2-methoxy-5-nitroaniline . This avoids the handling of unstable di-amino intermediates until the final step.

Retrosynthetic Logic:

  • Target Disconnection: The C-N bond of the acetamide is stable; however, the 5-amino group is oxidation-sensitive. Therefore, it is masked as a nitro group until the end.[1]

  • Linker Construction: The morpholine tail is introduced via SN2 displacement of a halide, rather than direct peptide coupling, to reduce cost and improve atom economy.[1][2]

  • Starting Material: 2-Methoxy-5-nitroaniline provides the correct regiochemistry for the 1,2,5-substitution pattern.[2]

Retrosynthesis Target Target: N-(5-Amino-2-methoxy-phenyl)- 2-morpholin-4-yl-acetamide Intermediate Precursor: N-(2-Methoxy-5-nitrophenyl)- 2-morpholin-4-yl-acetamide Target->Intermediate Nitro Reduction (H2/Pd-C) ChloroInt Intermediate: 2-Chloro-N-(2-methoxy- 5-nitrophenyl)acetamide Intermediate->ChloroInt SN2 Displacement (Morpholine) Start Starting Material: 2-Methoxy-5-nitroaniline ChloroInt->Start Acylation (Chloroacetyl Chloride)

Figure 1: Retrosynthetic pathway designed to maintain regiochemical integrity and minimize oxidation risks.

Detailed Synthetic Protocol

Step 1: Chloroacetylation of the Aniline

This step installs the linker.[1][2] Temperature control is critical to prevent bis-acylation, although the steric hindrance of the ortho-methoxy group aids selectivity.

  • Reagents: 2-Methoxy-5-nitroaniline (1.0 equiv), Chloroacetyl chloride (1.2 equiv), Triethylamine (1.5 equiv).[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Protocol:

  • Dissolve 2-methoxy-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under N2 atmosphere.

  • Add Triethylamine (15 mmol) and cool the solution to 0 °C using an ice bath.

  • Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Note: Rapid addition causes exotherms that may lead to impurities.[1][2]

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-92%

    • Appearance: Yellow solid.[1][2]

Step 2: SN2 Displacement with Morpholine

This step installs the solubilizing tail.[1][2] Using excess morpholine avoids the need for an external base and drives the reaction to completion.[1]

  • Reagents: Step 1 Product (1.0 equiv), Morpholine (3.0 equiv), NaI (0.1 equiv - Catalyst).[1][2]

  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

Protocol:

  • Dissolve the chloro-acetamide intermediate (8 mmol) in ACN (40 mL).

  • Add Sodium Iodide (0.8 mmol) as a Finkelstein catalyst to accelerate the reaction.

  • Add Morpholine (24 mmol).[1][2]

  • Heat the reaction to 60 °C for 4-6 hours.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).[1]

  • Purification: The product is often pure enough for the next step.[1][2] If not, flash chromatography (DCM:MeOH 95:5).[1]

    • Expected Yield: 80-88%

    • Key Check: Disappearance of the alkyl chloride peak (~4.2 ppm) in 1H NMR.[1][2]

Step 3: Reduction of the Nitro Group

The final unmasking of the amine.[1][2] Catalytic hydrogenation is the "Gold Standard" for purity, but Iron/Ammonium Chloride is a robust alternative if halogenated substituents (sensitive to hydrogenolysis) are present in analogs.[1]

Method A: Catalytic Hydrogenation (Preferred) [1][2]

  • Reagents: Step 2 Product, 10% Pd/C (10 wt%), H2 gas (balloon).

  • Solvent: Methanol or Ethanol.[1][2]

Protocol:

  • Dissolve the nitro-morpholine intermediate (5 mmol) in Methanol (50 mL).

  • Carefully add 10% Pd/C (10% by weight of substrate) under an argon stream.[1][2] Safety: Pd/C is pyrophoric.

  • Purge the flask with H2 gas (3x vacuum/fill cycles).

  • Stir vigorously at RT under H2 balloon pressure for 4-12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1][2] Wash the pad with MeOH.[1]

  • Concentration: Evaporate solvent to yield the N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide .

    • Expected Yield: 90-95%

    • Storage: Store under inert gas at -20 °C. The free amine is prone to oxidation (turning brown) upon air exposure.

Process Data & Analog Library Synthesis

To generate analogs, modify Step 2 by replacing morpholine with other amines. The table below summarizes reaction parameters for common variations.

Analog Tail (Reagent)SolventTemp (°C)Time (h)Expected YieldNotes
Morpholine ACN60488%Standard conditions.[2]
N-Methylpiperazine ACN60485%Better solubility; common in kinase inhibitors.
Pyrrolidine DMFRT290%Faster reaction due to higher nucleophilicity.[1][2]
Dimethylamine THF0 -> RT375%Use 2M solution in THF; requires sealed tube.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Linker Install cluster_1 Step 2: Tail Install cluster_2 Step 3: Unmasking S1 2-Methoxy-5-nitroaniline + Chloroacetyl Chloride S1_Cond 0°C -> RT, 3h DCM, Et3N S1->S1_Cond S2 Intermediate: Chloro-acetamide S1->S2 S2_Cond 60°C, 4h ACN, Morpholine, NaI S2->S2_Cond S3 Intermediate: Nitro-morpholine S2->S3 S3_Cond RT, 12h MeOH, H2, Pd/C S3->S3_Cond Final FINAL PRODUCT: N-(5-Amino-2-methoxy-phenyl)- 2-morpholin-4-yl-acetamide S3->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target scaffold.

Characterization & Quality Control

1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

  • Amide NH: Singlet, ~9.0 - 9.5 ppm (Deshielded).[1][2]

  • Aromatic Protons:

    • d, ~8.0 ppm (H-6, ortho to amide).[1][2]

    • dd, ~6.4 ppm (H-4, ortho to amine).[1][2]

    • d, ~6.8 ppm (H-3, ortho to methoxy).[1][2]

  • Aniline NH2: Broad singlet, ~4.5 - 5.0 ppm (Exchangeable with D2O).[1][2]

  • Methoxy (-OCH3): Singlet, ~3.7 ppm.[1][2]

  • Linker (-CH2-): Singlet, ~3.1 ppm.[2]

  • Morpholine: Multiplets at ~2.5 ppm (N-CH2) and ~3.6 ppm (O-CH2).[1][2]

Storage & Stability: The final diamine product is sensitive to oxidation.[1][2] It should be used immediately in subsequent coupling reactions (e.g., with acryloyl chloride or pyrimidine cores) or stored as a hydrochloride salt to enhance stability.[1]

References

  • BenchChem. (2025).[1][3] Synthesis Protocol for N-(4-Amino-2-methylquinolin-6-yl)acetamide: An Application Note. Retrieved from [1][2]

  • Santa Cruz Biotechnology. N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Product Data. SCBT. Retrieved from [1][2]

  • Dhar, T. G., et al. (2002).[1][2][4] "Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide...". Journal of Medicinal Chemistry, 45(11), 2127-2130.[1][2][4] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CAS 436090-51-6. Retrieved from [1]

Sources

Exploratory

Whitepaper: A Strategic Approach to the Initial In-Vitro Assessment of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide in Cancer Cell Lines

For: Researchers, Scientists, and Drug Development Professionals Abstract The discovery and development of novel small-molecule inhibitors are cornerstones of modern oncology research. This guide outlines a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel small-molecule inhibitors are cornerstones of modern oncology research. This guide outlines a comprehensive and logically sequenced strategy for the initial in-vitro assessment of a novel chemical entity, N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, for potential anticancer activity. The proposed workflow is designed to efficiently characterize the compound's cytotoxic and cytostatic effects, elucidate its primary mechanism of action regarding cell death and proliferation, and provide preliminary insights into its impact on key oncogenic signaling pathways. By integrating a series of robust, validated assays, this whitepaper serves as a technical roadmap for generating a foundational dataset to support further preclinical development.

Introduction: Rationale for Investigation

The chemical structure of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide suggests potential for biological activity. The presence of a morpholine ring, an acetamide linker, and substituted phenyl groups are features found in various bioactive compounds. While no specific anticancer activity has been documented for this exact molecule, the evaluation of novel chemical entities with such pharmacophores is a rational starting point in the search for new cancer therapeutics[1]. The initial assessment in a panel of cancer cell lines is a critical first step to determine if a compound warrants further investigation[2][3][4]. This guide provides a systematic approach to this initial screening process.

Phase I: Broad Spectrum Cytotoxicity and Viability Screening

The primary objective of the initial phase is to determine if N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide exerts a cytotoxic or growth-inhibitory effect on cancer cells. This is typically achieved by treating a panel of cancer cell lines with a range of concentrations of the compound.

Experimental Design: Cell Line Selection and Dose-Response

A diverse panel of human cancer cell lines should be selected to represent different tumor types (e.g., breast, lung, colon, leukemia). Initial screening is often performed using a logarithmic dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Core Methodology: Cell Viability Assays

Cell viability assays are fundamental for assessing the effects of a compound on cellular health[5][6][7]. Tetrazolium-based assays, such as the WST-1 assay, are widely used due to their simplicity and reliability[8][9]. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells[10].

Experimental Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 420 and 480 nm[9][10].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM) of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
MCF-7Breast15.2
MDA-MB-231Breast8.9
A549Lung25.6
HCT116Colon12.4
JurkatLeukemia5.7

Phase II: Elucidating the Mechanism of Cell Death and Proliferation Inhibition

Once the cytotoxic or anti-proliferative activity is confirmed, the next logical step is to investigate the underlying mechanism. The primary questions to address are whether the compound induces apoptosis (programmed cell death) and/or inhibits cell cycle progression.

Apoptosis Detection: The Annexin V/Propidium Iodide Assay

The Annexin V assay is a standard method for detecting early-stage apoptosis[11][12]. It identifies the externalization of phosphatidylserine (PS) on the cell membrane, a hallmark of apoptosis[11]. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[12].

Experimental Protocol: Annexin V and Propidium Iodide Staining by Flow Cytometry
  • Cell Treatment: Treat cells with N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide at concentrations around the IC50 value for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry with propidium iodide staining is a widely used technique[13][14]. This method quantifies the DNA content of cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle[14][15].

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol to permeabilize the cell membrane[15].

  • Staining: Treat the cells with RNase A to remove RNA and then stain with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer and model the cell cycle distribution to determine the percentage of cells in each phase.

Workflow Visualization

G cluster_phase1 Phase I: Cytotoxicity Screening cluster_phase2 Phase II: Mechanistic Studies start Select Cancer Cell Lines viability_assay WST-1 Viability Assay (Dose-Response) start->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Annexin V / PI Staining (Flow Cytometry) ic50->apoptosis_assay Treat cells at IC50 cell_cycle_assay Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle_assay Treat cells at IC50

Caption: Initial assessment workflow for a novel compound.

Phase III: Investigation of Key Signaling Pathways

Dysregulation of signaling pathways is a hallmark of cancer[16][17]. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently altered signaling cascades in human cancers, regulating cell proliferation, survival, and growth[18][19][20][21]. Investigating the effect of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide on these pathways can provide crucial insights into its mechanism of action.

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms[22][23][24][25]. By examining the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways, we can determine if the compound inhibits these signaling cascades.

Experimental Protocol: Western Blotting
  • Cell Lysis: Treat cancer cells with the compound for a short duration (e.g., 1-6 hours) and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane[23][24].

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/Akt signaling pathway.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial in-vitro assessment of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide as a potential anticancer agent. The phased approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, ensures an efficient allocation of resources and a logical flow of investigation. Positive results from this initial assessment, such as potent and selective cancer cell killing, induction of apoptosis, and modulation of key oncogenic signaling pathways, would provide a strong rationale for advancing the compound to more complex in-vitro models (e.g., 3D spheroids) and subsequent in-vivo studies in animal models.

References

  • Bravence, A., et al. (2023). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Medical Research Archives, 11(11).
  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007.
  • Promega Corporation. (n.d.). Cytotoxicity Assays.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam Protocols.
  • Wikipedia. (2024).
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 551-563.
  • Braicu, C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 20(15), 3793.
  • Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4).
  • Cancers. (2023).
  • LoPiccolo, J., et al. (2011).
  • Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability. Abcam Protocols.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Biotium. (n.d.).
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Drug discovery.
  • Takara Bio. (n.d.).
  • Park, K. H., et al. (2014). Assaying cell cycle status using flow cytometry. Bio-protocol, 4(2).
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
  • Sigma-Aldrich. (n.d.).
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • Noble Life Sciences. (n.d.).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • Wulf, G., et al. (2005).
  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays.
  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.
  • Hilaris Publisher. (2016). Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug.
  • University of Arizona College of Medicine. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(5).
  • Murty, M. S. R., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 12(19), 5958-5967.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology.
  • Chimenti, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals, 6(4), 449-461.
  • Roaiaha, H. M., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 133-141.
  • Dhar, T. G. M., et al. (2002). Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-Morpholineacetamide as a Novel and Potent Inhibitor of Inosine Monophosphate Dehydrogenase With Excellent in Vivo Activity. Journal of Medicinal Chemistry, 45(11), 2127-2130.
  • Sztanke, K., et al. (2013). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 18(11), 13611-13630.
  • Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Evaluation of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide in In Vitro Kinase Assays

Introduction: The Critical Role of In Vitro Kinase Assays in Drug Discovery Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a significant target for therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In Vitro Kinase Assays in Drug Discovery

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a significant target for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The initial characterization of these potential inhibitors relies heavily on robust and reliable in vitro kinase assays.[2] These assays are essential for determining a compound's potency, selectivity, and mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of various in vitro kinase assay platforms to evaluate the inhibitory activity of novel compounds, using N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide as a representative test article. While specific data for this particular compound is not yet publicly available, the principles and protocols outlined herein provide a robust framework for its characterization and can be adapted for a wide range of small molecule inhibitors.

Compound Handling and Preparation: Ensuring Data Integrity

The accurate assessment of a compound's activity begins with its proper handling and preparation. The solubility and stability of the test compound are critical factors that can significantly impact the quality and reproducibility of the assay results.

Key Considerations:

  • Solubility Testing: Before initiating kinase assays, it is crucial to determine the solubility of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide in the assay buffer. Poor solubility can lead to compound precipitation and inaccurate determination of inhibitory concentrations.

  • DMSO Concentration: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO).[3] It is imperative to maintain a consistent and low final concentration of DMSO in all assay wells, as high concentrations can inhibit kinase activity. A typical final DMSO concentration is ≤1%.

  • Stock Solution and Serial Dilutions: Prepare a high-concentration stock solution of the compound in 100% DMSO. Subsequent serial dilutions should also be performed in DMSO to create a concentration-response curve.

Selecting the Appropriate In Vitro Kinase Assay Platform

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The choice of assay technology depends on several factors, including the specific kinase, the type of substrate, throughput requirements, and available laboratory equipment.[2]

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4][5]Gold standard, highly sensitive, universal for all kinases.[6][7][8]Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-luciferin reaction.[9][10]High throughput, homogeneous "mix-and-read" format.[11]Indirect measurement of kinase activity, potential for compound interference with luciferase.
Fluorescence Polarization (FP) Assays Measures the change in polarization of a fluorescently labeled tracer that binds to a kinase or a substrate-specific antibody.[3][12]Homogeneous format, suitable for high-throughput screening.[13][14]Requires a specific fluorescent probe, potential for light scattering interference.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for performing radiometric, luminescence-based, and fluorescence polarization kinase assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Diagram: General Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions add_reagents Add Kinase, Compound, and Substrate to Assay Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction add_detection_reagent Add Detection Reagent (e.g., Luciferase, FP Tracer) stop_reaction->add_detection_reagent read_plate Read Plate (Luminometer, FP Reader, etc.) add_detection_reagent->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition generate_curve Generate Dose-Response Curve calculate_inhibition->generate_curve determine_ic50 Determine IC50 Value generate_curve->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 1: Radiometric Kinase Assay (Filter Binding)

This protocol is considered the gold standard for its direct measurement of substrate phosphorylation.[6][7]

A. Materials and Reagents:

  • Purified active kinase

  • Specific peptide or protein substrate

  • N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)[4]

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

B. Step-by-Step Procedure:

  • Prepare Compound Plate: Create a serial dilution of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide in 100% DMSO.

  • Prepare Reaction Master Mix: In the kinase reaction buffer, prepare a master mix containing the kinase and substrate at their optimal concentrations.

  • Assay Plate Setup:

    • Add the diluted compound or DMSO (for controls) to the appropriate wells of a 96-well plate.

    • Add the kinase/substrate master mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at the Kₘ for the specific kinase.[15]

    • Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[1]

  • Stop Reaction and Spotting:

    • Stop the reaction by adding a portion of the reaction mixture to a phosphocellulose paper square.[4] The phosphorylated substrate will bind to the paper.

  • Washing:

    • Wash the phosphocellulose papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.[8]

  • Detection:

    • Dry the papers and place them in scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

C. Controls for a Self-Validating Assay:

  • Positive Control (100% activity): Kinase + Substrate + ATP + DMSO (no compound)

  • Negative Control (0% activity): Substrate + ATP + DMSO (no kinase)

  • Reference Inhibitor Control: A known inhibitor of the kinase to validate assay performance.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation.[9][10]

A. Materials and Reagents:

  • Purified active kinase

  • Specific peptide or protein substrate

  • N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

  • Kinase reaction buffer

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay)[10]

  • White, opaque 96- or 384-well plates

  • Luminometer

B. Step-by-Step Procedure:

  • Prepare Compound Plate: As described in Protocol 1.

  • Prepare Kinase/Substrate/ATP Mix: In the kinase reaction buffer, prepare a solution containing the kinase, substrate, and ATP.

  • Assay Plate Setup and Reaction Initiation:

    • Add the diluted compound or DMSO to the wells of a white, opaque plate.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a time determined to be in the linear range of the reaction.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescent detection reagent (e.g., Kinase-Glo® reagent) to all wells. This reagent stops the kinase reaction and initiates the luminescence.[10]

    • Incubate for a short period (as per the manufacturer's instructions) to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

C. Data Interpretation:

The luminescent signal is inversely proportional to the kinase activity.[9] Higher luminescence indicates more remaining ATP and thus, higher inhibition.

Diagram: Luminescence-Based Kinase Assay Principle

G cluster_reaction Kinase Reaction cluster_detection Detection ATP ATP ADP ADP ATP->ADP Consumed by Kinase Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylated Kinase Kinase Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Generates Luciferase Luciferase/ Luciferin

Caption: Principle of a luminescence-based kinase assay.

Data Analysis and Interpretation

The primary goal of the initial in vitro kinase assay is to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

  • Calculate Percent Inhibition:

    • For radiometric assays: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

    • For luminescence-based assays (inverse relationship): % Inhibition = 100 * ((Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kᵢ The inhibition constant for an inhibitor; a measure of its affinity for the enzyme. Can be calculated from the IC₅₀ value if the mechanism of inhibition and the Kₘ of ATP are known.[15]

Troubleshooting Common Issues in Kinase Assays

Problem Potential Cause Solution
High Well-to-Well Variability Inaccurate pipetting; Compound precipitation; Inconsistent incubation times.Calibrate pipettes; Check compound solubility; Ensure consistent timing for reagent additions.
Low Z'-factor (<0.5) Suboptimal enzyme or substrate concentration; Assay window is too small.Optimize enzyme and substrate concentrations; Ensure the reaction is in the linear range.
False Positives Compound autofluorescence or quenching (in FP/luminescence assays); Compound interference with detection reagents.Run a counterscreen without the kinase; Test the compound directly against the detection reagents.
Inconsistent IC₅₀ Values Different ATP concentrations used between experiments; Batch-to-batch variability of reagents.Maintain a consistent ATP concentration (ideally at Kₘ)[15]; Use reagents from the same lot.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for the in vitro characterization of novel kinase inhibitors, exemplified by N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. By carefully selecting the appropriate assay platform, adhering to robust experimental design with proper controls, and performing rigorous data analysis, researchers can confidently assess the inhibitory potential of their compounds and advance the most promising candidates in the drug discovery pipeline.

References

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2008, January 2). N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. Retrieved from [Link]

  • MDPI. (n.d.). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • CaltechTHESIS. (n.d.). A Chemical Genetic Strategy for the Dissection of Mitogen- and Stress-Activated Kinase Signaling. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • PLOS ONE. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

Sources

Application

"NMR spectroscopy for the characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide"

Introduction & Scope The precise structural characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is critical in drug discovery, particularly as a scaffold for kinase inhibitors (e.g., EGFR or ALK t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The precise structural characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is critical in drug discovery, particularly as a scaffold for kinase inhibitors (e.g., EGFR or ALK targets). This molecule presents specific analytical challenges due to the coexistence of an electron-rich aniline moiety, a basic morpholine ring, and a potentially exchangeable amide proton.

This application note details a rigorous Nuclear Magnetic Resonance (NMR) protocol for the full structural elucidation and purity assessment of this compound. Unlike standard routine screening, this protocol emphasizes regiochemical verification (confirming the 1,2,4-substitution pattern on the phenyl ring) and quantitative purity (qNMR) to support GLP-like standards.

Structural Features & Analytical Strategy
MoietyStructural FeatureNMR Diagnostic Target
Phenyl Core 1,2,4-trisubstituted ringCoupling constants (

,

) to confirm 5-amino vs. 4-amino positioning.
Linker

-Amino acetamide (

)
HMBC correlation to Carbonyl (

) and Morpholine (

).
Morpholine Heterocyclic amineCharacteristic

or triplet patterns; distinct shift difference between

and

.
Labile Protons Amide (

) & Aniline (

)
Solvent selection to prevent exchange broadening.

Materials & Methods

Solvent Selection

Primary Solvent: DMSO-d


  (Dimethyl sulfoxide-d6) is the mandatory solvent for this protocol.
  • Justification: Chloroform-d (

    
    ) often leads to broadening or disappearance of the amide and aniline protons due to exchange or hydrogen bonding issues. DMSO-d
    
    
    
    stabilizes these labile protons, allowing for sharp integration and NOE analysis.
  • Concentration: 5–10 mg of sample in 600

    
    L solvent.
    
Instrument Parameters
  • Field Strength:

    
     400 MHz (500 MHz recommended for clear aromatic resolution).
    
  • Temperature: 298 K (

    
    C).
    
  • Pulse Sequences:

    • 1D

      
      H (zg30): 16 scans, 
      
      
      
      = 1.0 s.
    • 2D

      
      H-
      
      
      
      C HSQC (hsqcedetgpsisp2.3): Multiplicity-edited.
    • 2D

      
      H-
      
      
      
      C HMBC (hmbcgplpndqf): Long-range coupling optimized for
      
      
      Hz.

Protocol 1: 1H NMR Assignment & Interpretation

Expected Chemical Shifts (DMSO-d )

The following table outlines the theoretical and empirically derived shifts for the target molecule.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (Amide) Amide9.0 - 9.2 s-Deshielded, H-bonded to solvent.
H-6 Aromatic7.5 - 7.7 d~2.5Ortho to amide (deshielding cone); Meta coupling to H-4.
H-3 Aromatic6.7 - 6.8 d~8.5Ortho to OMe (shielded by OMe resonance).
H-4 Aromatic6.2 - 6.4 dd8.5, 2.5Ortho to

(strongly shielded); Meta to H-6.
NH

Aniline4.5 - 5.0 br s-Broad due to quadrupole/exchange; position varies with conc.
OMe Methoxy3.70 s-Characteristic sharp singlet.
Morph-O

3.5 - 3.6 t / m~4.6Deshielded by Oxygen.
Linker

3.1 - 3.2 s-Isolated methylene; check for integration of 2H.
Morph-N

2.4 - 2.5 t / m~4.6Often overlaps with DMSO residual peak (2.50 ppm).
Workflow Diagram

NMR_Workflow cluster_logic Assignment Logic Sample Sample Preparation (5mg in 600uL DMSO-d6) Acquisition Acquisition (1D 1H, HSQC, HMBC) Sample->Acquisition Processing Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Processing Assignment Assignment Strategy Processing->Assignment Validation Structure Validation (Regiochemistry) Assignment->Validation Confirm 1,2,4-subst. Aromatics Aromatics: Look for dd (H-4) Assignment->Aromatics Linker Linker: HMBC to C=O Assignment->Linker

Figure 1: End-to-end NMR characterization workflow for amino-phenyl acetamides.

Protocol 2: Structural Validation via 2D NMR

While 1H NMR provides proton counts, HMBC (Heteronuclear Multiple Bond Correlation) is required to prove the connectivity of the three distinct fragments (Phenyl, Linker, Morpholine).

Key HMBC Correlations

To validate the structure, you must observe the following "diagnostic jumps" through quaternary carbons or heteroatoms:

  • Linker-to-Carbonyl: The singlet at ~3.1 ppm (

    
    ) must correlate to the amide Carbonyl carbon (
    
    
    
    ppm).
  • Morpholine-to-Linker: The

    
     protons of the morpholine ring (~2.5 ppm) must correlate to the Linker Carbon (
    
    
    
    ppm).
  • Amide-to-Ring: The Amide NH proton (~9.1 ppm) must correlate to the quaternary C-1 of the phenyl ring and the Amide Carbonyl.

Connectivity Diagram

HMBC_Correlations cluster_legend Legend Morph_N_CH2 Morpholine N-CH2 (2.5 ppm) Linker_CH2 Linker CH2 (3.1 ppm) Morph_N_CH2->Linker_CH2 3J (HMBC) Linker_CH2->Morph_N_CH2 3J (HMBC) Carbonyl Carbonyl C=O (168 ppm) Linker_CH2->Carbonyl 2J (HMBC) Amide_NH Amide NH (9.1 ppm) Amide_NH->Carbonyl 2J (HMBC) Phenyl_C1 Phenyl C-1 (Quaternary) Amide_NH->Phenyl_C1 3J (HMBC) Note Arrows indicate observed Long-Range (HMBC) correlations

Figure 2: Critical HMBC connectivity map. Arrows represent required long-range correlations to confirm the backbone.

Protocol 3: Quantitative NMR (qNMR) for Purity

For drug development, simple integration is insufficient. qNMR provides absolute purity without a reference standard of the analyte itself.

Internal Standard Selection

For DMSO-d


 , the following Internal Standards (IS) are recommended due to solubility and lack of overlap:
  • 1,3,5-Trimethoxybenzene:

    • Signal: Singlet at

      
       6.1 ppm (9H).
      
    • Advantage:[1] High proton count (sensitivity) and sits in a clean region of the spectrum (between the H-4 and H-3 aromatic signals of the analyte).

  • Dimethyl Sulfone (DMSO

    
    ): 
    
    • Signal: Singlet at

      
       3.0 ppm (6H).
      
    • Precaution: Must ensure it does not overlap with the Linker CH2 (~3.1 ppm). If overlap occurs, use Trimethoxybenzene.

qNMR Acquisition Parameters
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal (usually the IS or aromatic protons). Recommended
    
    
    seconds.
  • Scan Count: Minimum 32 scans to improve S/N ratio > 150:1.

  • Pulse Angle:

    
     pulse is strictly required for quantitative accuracy.
    
  • Processing: No line broadening (LB = 0). Manual phase and baseline correction are mandatory.

Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 9 for Trimethoxybenzene, 1 for H-6 of analyte)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)[2]
    
  • 
     = Purity of the Internal Standard
    

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing NH/NH2 signals Chemical exchange with water in solvent.Ensure DMSO-d

is from a fresh ampoule (dry). Run at lower temp (288 K) to slow exchange.
Broad Morpholine signals Restricted rotation (Chair-Boat interconversion).This is normal. Heating to 310 K may sharpen these multiplets.
Extra peaks near 2.5/3.3 ppm DMSO/Water residual signals.[3]Use the HSQC to distinguish the Morpholine

from residual DMSO-d

.
Salt Formation Sample was isolated as HCl or TFA salt.If shifts are dramatically different (e.g., Morpholine

shifted to ~3.0+ ppm), treat sample with

in

extraction or add 1 eq of NaOD to the NMR tube (risky for degradation).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and HSQC/HMBC setup).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Essential for identifying solvent peaks in DMSO).

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. (Guidance on qNMR standards).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810.

Sources

Method

Application Note: Dissecting STAT6 Signaling with N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

This Application Note is designed for researchers investigating the STAT6 signaling axis, specifically utilizing the compound N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6). While AS1517499 is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the STAT6 signaling axis, specifically utilizing the compound N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6).

While AS1517499 is the most widely recognized STAT6 inhibitor in this chemical class, N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide represents a distinct structural probe often used in structure-activity relationship (SAR) studies, proteomics, and fragment-based screening to dissect the precise requirements for SH2 domain binding and STAT6 dimerization.

Executive Summary

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the IL-4 and IL-13 signaling pathways, driving Th2 cell differentiation, IgE class switching, and M2 macrophage polarization. Dysregulation of STAT6 is implicated in asthma, atopic dermatitis, and lymphomas (e.g., Hodgkin’s lymphoma).[1]

This guide details the protocol for using N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (hereafter referred to as Compound A-M-M ) to modulate and study STAT6 activation. Unlike broad kinase inhibitors, this compound helps researchers interrogate the structural prerequisites for inhibiting the STAT6 SH2 domain, preventing the critical dimerization step required for nuclear translocation.

Mechanism of Action & Signaling Context[1][2][3][4]

The STAT6 Cascade
  • Activation: Cytokines IL-4 or IL-13 bind to the type I or type II IL-4 receptor complexes.

  • Phosphorylation: JAK1 and JAK3 (or TYK2) phosphorylate the receptor, creating docking sites for the STAT6 SH2 domain.[2]

  • Recruitment & Activation: Cytosolic STAT6 binds to the receptor, is phosphorylated at Tyr641 , and dissociates.

  • Dimerization (Target Step): Phosphorylated STAT6 monomers form homodimers via reciprocal SH2-phosphotyrosine interactions.

  • Translocation: The dimer translocates to the nucleus, binding to specific DNA elements (N3 or N4 sites) to drive transcription.[1]

Compound Modulation

Compound A-M-M functions as a low-molecular-weight probe that targets the SH2 domain interface or acts as a fragment competitor. By interfering with the SH2 domain, it prevents the stable formation of p-STAT6 dimers, thereby sequestering the protein in the cytoplasm and silencing downstream gene expression (e.g., GATA3, CD23).

Pathway Visualization

STAT6_Pathway IL4 IL-4 / IL-13 (Extracellular) Receptor IL-4R Complex IL4->Receptor Binding JAK JAK1 / JAK3 Receptor->JAK Activates STAT6_Mono STAT6 (Monomer) JAK->STAT6_Mono Recruitment pSTAT6 p-STAT6 (Tyr641) STAT6_Mono->pSTAT6 Phosphorylation Dimer p-STAT6 Dimer pSTAT6->Dimer SH2 Interaction Compound N-(5-Amino-2-methoxy-phenyl)- 2-morpholin-4-yl-acetamide (Inhibitor Probe) Compound->Dimer BLOCKS Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Transcription (GATA3, IgE, M2 Markers) Nucleus->Transcription Promoter Binding

Caption: Figure 1. STAT6 signaling cascade illustrating the interference point of the morpholine-acetamide probe at the dimerization stage.

Experimental Protocols

Protocol A: Compound Preparation & Handling

Compound: N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Molecular Weight: ~265.31 g/mol (Estimate based on structure) Solubility: Hydrophobic; requires organic solvent.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 10 mM or 50 mM
Storage -20°C (Stock), protect from light
Stability Avoid freeze-thaw cycles; aliquot into single-use vials.
Working Conc. Typically 10 nM – 10 µM (Titration required)

Preparation Step:

  • Dissolve powder in 100% DMSO to create a 50 mM Master Stock.

  • Vortex for 1 minute to ensure complete solubilization.

  • Prepare serial dilutions in cell culture media (keeping DMSO < 0.1% final concentration) immediately prior to treatment.

Protocol B: Inhibition of IL-4 Induced STAT6 Phosphorylation (Western Blot)

Objective: Validate the compound's ability to block STAT6 phosphorylation/dimerization in a cellular context.

Cell Model: Beas-2B (Human bronchial epithelial cells) or Ramos (B-cells).

Reagents:

  • Recombinant Human IL-4 (10 ng/mL final).

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) + Protease Inhibitors.

  • Primary Antibodies: Anti-p-STAT6 (Tyr641), Anti-Total STAT6, Anti-β-Actin.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4–6 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with Compound A-M-M (0, 0.1, 1, 10, 50 µM) for 1 hour .

    • Control: DMSO vehicle only.

  • Stimulation: Add IL-4 (10 ng/mL) directly to the media. Incubate for 30 minutes .

  • Harvest: Wash with ice-cold PBS. Lyse cells immediately on ice.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Metric: Dose-dependent reduction in p-STAT6 band intensity relative to Total STAT6.

Protocol C: STAT6-Dependent Luciferase Reporter Assay

Objective: Quantify the functional transcriptional inhibition.

System: HEK293T cells transiently transfected with p4xSTAT6-Luc (contains 4 repeats of the STAT6 binding site).

Workflow:

  • Transfection: Co-transfect cells with p4xSTAT6-Luc and Renilla-Luc (normalization control) using Lipofectamine.

  • Incubation: Allow recovery for 24 hours.

  • Treatment:

    • Add Compound A-M-M (Gradient: 10 nM to 10 µM).

    • Wait 1 hour.

    • Stimulate with IL-4 (10 ng/mL).

  • Incubation: Incubate for 16–24 hours.

  • Readout: Use Dual-Luciferase Assay System.

  • Calculation:

    
    
    
    • Calculate IC50 based on the inhibition curve.

Data Analysis & Troubleshooting

Expected Results
AssayVehicle + IL-4Compound (High Dose) + IL-4Interpretation
Western Blot (p-STAT6) Strong BandFaint / No BandCompound blocks phosphorylation or recruitment.
Western Blot (Total STAT6) Strong BandStrong BandCompound is not degrading the protein.
Luciferase Activity High RLULow RLUTranscriptional activity is silenced.
Cell Viability (MTT) 100%>90%Effect is specific, not due to cytotoxicity.
Troubleshooting Guide
IssuePossible CauseCorrective Action
Precipitation in Media Compound concentration too high (>50 µM) or DMSO shock.Dilute compound in a small volume of media before adding to the well. Keep final DMSO < 0.1%.
No Inhibition Observed Compound degradation or insufficient pre-incubation.Use fresh stock. Increase pre-incubation time to 2 hours. Verify IL-4 activity.
High Cytotoxicity Off-target effects (e.g., kinase inhibition).Perform an MTT assay. If toxic, lower dose and focus on early time-point (Western Blot) rather than long-term reporter assays.
Weak p-STAT6 Signal Phosphatase activity during lysis.Ensure Lysis Buffer contains fresh Sodium Orthovanadate (

) and keep lysates on ice.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055.

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509–6521.

  • Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice.[3] American Journal of Respiratory Cell and Molecular Biology, 41(5), 516–524.

  • Santa Cruz Biotechnology. N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Product Page.

Sources

Technical Notes & Optimization

Troubleshooting

"scale-up synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide for in vivo studies"

An in-depth guide to the scalable synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, a critical precursor for advanced in vivo research. This document provides a comprehensive technical support framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, a critical precursor for advanced in vivo research. This document provides a comprehensive technical support framework, including detailed protocols, troubleshooting, and FAQs, designed for researchers, chemists, and drug development professionals.

Introduction: Bridging Bench-Scale Success to Preclinical Demands

The journey of a potential therapeutic agent from discovery to in vivo studies is fraught with challenges, chief among them being the reproducible, scalable, and pure synthesis of the active pharmaceutical ingredient (API). N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide serves as a key building block in various drug discovery programs. Its successful scale-up is not merely an exercise in increasing reaction volumes; it is a meticulous process of ensuring safety, controlling impurities, and delivering a product of unimpeachable quality for animal studies.

This guide, structured as a technical support center, addresses the practical issues encountered during the scale-up synthesis of this molecule. We will move beyond simple procedural outlines to dissect the underlying chemistry, anticipate common pitfalls, and provide robust, field-tested solutions.

Section 1: The Strategic Synthesis Pathway

A successful scale-up begins with a robust and well-understood synthetic route. The chosen pathway for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a two-step process designed for efficiency, scalability, and control over the final product's purity. It involves the reduction of a nitro-aromatic precursor followed by a direct amide coupling.

Rationale for Route Selection:

  • Convergent Synthesis: This two-step approach allows for the separate preparation and purification of the two key fragments, maximizing overall yield and simplifying impurity removal.

  • Commercially Available Starting Materials: The precursors, 2-methoxy-5-nitroaniline and 2-morpholinoacetic acid, are readily available, reducing lead times and costs.

  • Robust Reactions: Nitro group reduction and amide bond formation are well-established and extensively documented reactions, offering a high degree of predictability during scale-up.[1]

Synthetic_Pathway SM1 2-Methoxy-5-nitroaniline INT1 N-(5-Amino-2-methoxyphenyl)amine (Intermediate 1) SM1->INT1 Step 1: Nitro Reduction Reagents: Fe / NH4Cl or H2, Pd/C Solvent: Ethanol / Water SM2 2-Morpholinoacetic Acid FP N-(5-Amino-2-methoxy-phenyl) -2-morpholin-4-yl-acetamide (Final Product) SM2->FP Step 2: Amide Coupling Solvent: DCM or DMF INT1->FP Step 2: Amide Coupling Solvent: DCM or DMF CouplingAgent EDC / HOBt or SOCl2 CouplingAgent->SM2 CouplingAgent->INT1

Caption: Overall two-step synthetic route for the target compound.

Section 2: Detailed Scale-Up Protocols & Methodologies

Step 1: Synthesis of Intermediate 1 - 4-Methoxy-3-aminophenylamine (Nitro Group Reduction)

The reduction of the nitro group is a critical step that can be highly exothermic. Catalytic hydrogenation is often preferred for its clean reaction profile, but a metal/acid reduction is a robust and cost-effective alternative for scale-up.[1]

Material Grade Supplier Quantity (100g Scale) Molar Eq.
2-Methoxy-5-nitroaniline≥98%Commercially Available100.0 g1.0
Iron Powder (-325 mesh)ReagentCommercially Available132.8 g4.0
Ammonium ChlorideACSCommercially Available13.4 g0.42
Ethanol, DenaturedACSCommercially Available1.0 L-
Deionized Water-In-house250 mL-

Experimental Protocol:

  • Reaction Setup: To a 3 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, reflux condenser, and a temperature probe, add 2-methoxy-5-nitroaniline (100.0 g), ethanol (1.0 L), and deionized water (250 mL).

  • Heating: Begin vigorous stirring and heat the slurry to 75-80 °C. The starting material will not fully dissolve, which is expected.

  • Reagent Addition: Once the temperature is stable, add the ammonium chloride (13.4 g). Then, add the iron powder (132.8 g) portion-wise over 60-90 minutes. Causality Note: This portion-wise addition is crucial on a larger scale to control the exotherm of the reaction. Monitor the internal temperature closely; it should not exceed 85 °C.

  • Reaction Monitoring: After the final addition of iron, maintain the reaction at reflux. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Work-up & Isolation: Once complete, cool the reaction mixture to ~50 °C and filter it through a pad of celite while still warm to remove the iron salts. Wash the filter cake with warm ethanol (2 x 150 mL).

  • Crystallization: Combine the filtrates and concentrate under reduced pressure to approximately 300 mL volume. A precipitate will form. Cool the slurry to 0-5 °C and hold for at least 1 hour.

  • Final Product: Collect the solid by filtration, wash with cold deionized water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight. The expected yield is 75-85 g (85-96%) of a light tan solid.

Step 2: Synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (Amide Coupling)

Amide bond formation can be challenging, often requiring coupling agents that generate stoichiometric by-products.[2] For scale-up, converting the carboxylic acid to an acyl chloride is a high-yielding, cost-effective method, though it requires careful handling of thionyl chloride.

Material Grade Supplier Quantity (75g Scale) Molar Eq.
4-Methoxy-3-aminophenylamineIn-house-75.0 g1.0
2-Morpholinoacetic Acid≥98%Commercially Available82.5 g1.1
Thionyl Chloride (SOCl₂)ReagentCommercially Available71.3 g (43.5 mL)1.15
Triethylamine (TEA)AnhydrousCommercially Available115.5 g (159 mL)2.2
Dichloromethane (DCM)AnhydrousCommercially Available1.5 L-
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available2 mL (catalytic)-

Experimental Protocol:

  • Acid Chloride Formation: In a separate 1 L flask under a nitrogen atmosphere, suspend 2-morpholinoacetic acid (82.5 g) in anhydrous DCM (500 mL). Add a catalytic amount of DMF (2 mL). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (43.5 mL) dropwise over 30 minutes. Causality Note: The catalytic DMF forms the Vilsmeier reagent, which is the active species for converting the acid to the acid chloride.[3]

  • Activation: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Amine Solution: In the main 3 L reaction flask, dissolve the 4-methoxy-3-aminophenylamine (75.0 g) and triethylamine (159 mL) in anhydrous DCM (1.0 L). Cool this solution to 0 °C. Causality Note: Two equivalents of base are used: one to neutralize the HCl generated during the acylation and one to neutralize the HCl associated with the acid chloride starting material (if it's a hydrochloride salt) or to act as a general base.

  • Coupling Reaction: Slowly add the prepared acid chloride solution to the cooled amine solution over 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding 500 mL of deionized water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material is then purified by recrystallization from isopropanol/heptane to yield the final product. The expected yield is 110-125 g (75-85%) of an off-white to light pink solid.

Section 3: Final Product Quality for In Vivo Studies

Material intended for animal studies must meet stringent purity and quality criteria. The final product should be thoroughly characterized to ensure identity, strength, purity, and safety.

Test Specification Method
Appearance White to off-white or pinkish solidVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.0%HPLC (UV, 254 nm)
Largest Single Impurity ≤ 0.5%HPLC
Residual Solvents Isopropanol ≤ 5000 ppm, Heptane ≤ 5000 ppm, DCM ≤ 600 ppmGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 20 ppmICP-MS

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Q1: The nitro reduction (Step 1) stalls and does not go to completion. What are the likely causes and solutions?

  • Potential Cause 1: Inactive Iron. The surface area and activation of the iron powder are critical. Older or improperly stored iron can have an oxide layer that passivates the surface.

  • Solution 1: Use a fresh batch of high-purity, fine-mesh iron powder. Pre-activating the iron by stirring it briefly with dilute HCl, followed by washing and drying, can sometimes improve reactivity, though this is an additional step.

  • Potential Cause 2: Insufficient Acid Source. The ammonium chloride acts as a proton source to facilitate the reduction. The amount may be insufficient if the reaction volume or concentration is altered.

  • Solution 2: Ensure the stoichiometry of ammonium chloride is correct. Alternatively, acetic acid can be used in place of ammonium chloride, which can sometimes lead to a cleaner reaction profile.

  • Potential Cause 3 (Catalytic Hydrogenation): If using catalytic hydrogenation (H₂, Pd/C), the catalyst may be poisoned. Sulfur-containing functional groups or other impurities in the starting material can deactivate palladium.

  • Solution 3: Use a higher catalyst loading or a poison-resistant catalyst. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.[4]

Q2: The amide coupling (Step 2) is low-yielding. HPLC analysis shows a large amount of unreacted amine starting material.

  • Potential Cause 1: Incomplete Acid Chloride Formation. The conversion of the carboxylic acid to the acid chloride may have been incomplete. This can be due to moisture in the reagents or solvent, or insufficient reaction time.

  • Solution 1: Use anhydrous solvents and reagents. Ensure the thionyl chloride is fresh. You can confirm acid chloride formation by taking a small aliquot, quenching it with methanol, and checking for the methyl ester formation by LC-MS.

  • Potential Cause 2: Amine Reactivity. Substituted anilines can be poor nucleophiles, leading to slow reaction rates.[2]

  • Solution 2: If the acid chloride method is consistently failing, switch to a more potent coupling system. Using a carbodiimide like EDC in combination with an additive like HOBt or DMAP can be more effective for less reactive amines, although the work-up is more complex due to by-products.

  • Potential Cause 3: Competing Side Reactions. The acid chloride could be reacting with the triethylamine base or moisture before it can react with the primary amine.

  • Solution 3: Ensure the reaction is run under a dry, inert atmosphere. Adding the acid chloride solution slowly at a low temperature (0 °C) minimizes these side reactions.

Q3: The final product is a dark pink or brown color, even after recrystallization. What causes this and how can it be fixed?

  • Potential Cause: The amino group on the phenyl ring is susceptible to air oxidation, forming highly colored quinone-imine type impurities. This is common for substituted anilines and can be exacerbated by heat, light, or trace metals.

  • Solution 1: Charcoal Treatment. During the work-up or before the final crystallization, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-5% by weight) of activated carbon. Heat the mixture gently for 15-30 minutes, then filter through celite to remove the carbon. This is often highly effective at removing colored impurities.[4]

  • Solution 2: Antioxidant Use. Adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the aqueous work-up washes can help prevent oxidation.

  • Solution 3: Process Optimization. Minimize the time the product spends at high temperatures and protect the reaction and isolation steps from air and light where possible by using a nitrogen atmosphere.

Q4: How do I effectively remove the urea by-product if I use EDC as a coupling agent?

  • Potential Cause: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms N,N'-dicyclohexylurea (DCU), which is often soluble in organic solvents and can be difficult to remove.

  • Solution 1: Acidic Wash. The key to removing EDC and its urea by-product is to exploit their basicity. During the work-up, perform several washes with a dilute acid solution (e.g., 1 M HCl or 5% citric acid solution). This will protonate the urea and any unreacted EDC, making them water-soluble and easily extracted from the organic layer.

  • Solution 2: Precipitation. In some solvent systems (like DCM), the urea by-product has limited solubility and may precipitate out of the reaction mixture. It can then be removed by filtration before proceeding with the aqueous work-up.

References

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI: 10.1039/D0GC02976A. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). US3781354A - Process for purification of n-acetyl-p-aminophenol.

Sources

Optimization

Technical Support Center: Synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a critical process in the development of various active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a critical process in the development of various active pharmaceutical ingredients (APIs). The formation of this amide bond, while conceptually straightforward, presents several challenges related to impurity formation and control. The presence of two nucleophilic amino groups on the phenyl ring, coupled with the susceptibility of the aromatic amine to oxidation, necessitates a robust and well-understood process to ensure the final product's purity, safety, and efficacy.[1]

This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this synthesis. Our approach is grounded in mechanistic understanding, explaining the causality behind each experimental choice to empower you to develop a self-validating and reliable protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical impurity in this synthesis?

A1: The most prevalent and challenging process-related impurity is the di-acylated product, N,N'-(4-methoxy-1,3-phenylene)bis(2-morpholinoacetamide) . This arises from the reaction of both amino groups of the starting material, 4-methoxy-benzene-1,3-diamine, with the activated 2-morpholin-4-yl-acetic acid. Its formation is a competitive reaction to the desired mono-acylation and must be carefully controlled through stoichiometry and reaction conditions.

Q2: Why is my reaction mixture turning dark brown or purple?

A2: A dark coloration is typically indicative of oxidation. The starting diamine and the final product, both containing electron-rich aromatic amine functionalities, are highly susceptible to air oxidation. This process can form highly colored quinone-imine type impurities. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to mitigate this issue.[2]

Q3: What are the best analytical techniques for monitoring this reaction and profiling impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for monitoring reaction progress and quantifying the product and its impurities.[3][4] For structural elucidation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information.[5][6] For definitive structural confirmation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is required.[3][5][6]

Troubleshooting Guide: Impurity Formation & Control

This section addresses specific problems you may encounter. The advice provided is based on established principles of organic process chemistry.

Problem 1: High Levels of Di-acylation Impurity Observed in HPLC

Causality: The formation of the di-acylated byproduct is a kinetically controlled process. Its rate increases with a higher concentration of the activated acylating agent relative to the diamine, elevated temperatures, and prolonged reaction times.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Action: Use a slight excess of the diamine starting material (e.g., 1.1 to 1.3 equivalents) relative to the 2-morpholin-4-yl-acetic acid. This ensures the acylating agent is the limiting reagent, statistically favoring mono-acylation.

    • Rationale: By having more diamine molecules available, the probability of a single acylating agent molecule reacting with an already mono-acylated product is reduced.

  • Optimize Reagent Addition:

    • Action: Add the activated 2-morpholin-4-yl-acetic acid (e.g., the corresponding acid chloride or the pre-activated ester) slowly and portion-wise to the solution of the diamine at a controlled, low temperature (e.g., 0-5 °C).

    • Rationale: Slow addition maintains a low instantaneous concentration of the acylating agent, preventing localized excesses that drive the formation of the di-acylated product.

  • Solvent and Base Selection:

    • Action: Employ a non-polar aprotic solvent like Dichloromethane (DCM) or Toluene. Use a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl if using an acid chloride).

    • Rationale: These solvents provide good solubility for the reactants while minimizing side reactions. A non-nucleophilic base will not compete with the desired amine acylation.

Problem 2: Appearance of Unknown Early-Eluting Peaks in HPLC (Potential Hydrolysis)

Causality: The amide bond in the final product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during aqueous workup or at elevated temperatures.[7] This will cleave the molecule back into its starting materials: 4-methoxy-benzene-1,3-diamine and 2-morpholin-4-yl-acetic acid.

Troubleshooting Steps:

  • Neutralize with Care:

    • Action: During the workup, use a mild base like aqueous sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH). Ensure the temperature is kept low during the quench.

    • Rationale: Strong bases can catalyze significant amide hydrolysis. Sodium bicarbonate provides a sufficiently basic environment to neutralize acid without promoting significant product degradation.

  • Minimize Contact Time with Aqueous Phases:

    • Action: Perform extractions and washes efficiently and without delay. Avoid letting the reaction mixture sit for extended periods in acidic or basic aqueous solutions.

    • Rationale: Hydrolysis is a time-dependent reaction. Reducing the exposure time to harsh pH conditions directly limits the extent of degradation.

  • Confirm Identity:

    • Action: Co-inject authentic samples of the starting materials (4-methoxy-benzene-1,3-diamine and 2-morpholin-4-yl-acetic acid) with your crude product sample in the HPLC to see if the retention times of the unknown peaks match.

    • Rationale: This is a definitive and straightforward method to confirm if the impurities are indeed the hydrolysis products.

Problem 3: Difficulty Removing Coupling Reagent Byproducts

Causality: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) byproduct is notoriously difficult to remove due to its low solubility in most common organic solvents.[8]

Troubleshooting Steps:

  • Choose a Water-Soluble Carbodiimide:

    • Action: Replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Rationale: The urea byproduct formed from EDC is water-soluble. It can be easily removed during the workup with a simple acidic wash (e.g., dilute HCl or citric acid), which protonates the tertiary amine on the byproduct, rendering it highly soluble in the aqueous phase.[8]

  • Filtration for DCU:

    • Action: If using DCC is unavoidable, after the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and filter it to remove the precipitated DCU before proceeding with the aqueous workup.

    • Rationale: DCU's insolubility can be leveraged for its removal by filtration, although this may not remove all of it, and some can contaminate the final product.

Workflow & Data Presentation

General Synthetic Workflow & Impurity Control Points

The following diagram illustrates the key steps in the synthesis and highlights where specific impurities are likely to form and where control measures should be implemented.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Purification SM1 4-methoxy-benzene-1,3-diamine Coupling Amide Coupling (Slow Addition, <5°C, Inert Atm.) SM1->Coupling SM2 2-morpholin-4-yl-acetic acid Activation Activation (e.g., EDC/HOBt or SOCl2) SM2->Activation Activation->Coupling Workup Workup (Mild Quench, Extraction) Coupling->Workup Imp1 Di-acylation Impurity Coupling->Imp1 Fast Addition/ High Temp. Imp2 Oxidation Impurities Coupling->Imp2 Air Exposure Purification Final Purification (Recrystallization or Chromatography) Workup->Purification Imp3 Hydrolysis Impurities Workup->Imp3 Harsh pH/ High Temp. API Final Product N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Purification->API

Caption: Synthetic workflow with key impurity control points.

Troubleshooting Unknown HPLC Peaks

Use this decision tree when an unexpected impurity is detected in your chromatogram.

G Start Unknown Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS GetMW Determine Molecular Weight (MW) LCMS->GetMW CompareMW Compare MW to Expected Impurities (Di-acylated, Oxidized, Isomers, etc.) GetMW->CompareMW Match MW Match Found CompareMW->Match Yes NoMatch No Obvious MW Match CompareMW->NoMatch No Confirm Confirm Structure (Synthesize Standard or Isolate for NMR) Match->Confirm Investigate Investigate Root Cause: - Starting Materials (GC-MS, NMR) - Reagents - Degradation (Forced Studies) NoMatch->Investigate Optimize Optimize Process to Control Impurity Confirm->Optimize Investigate->Optimize

Caption: Decision tree for identifying unknown impurities.

Summary of Potential Impurities
Impurity IDStructure / DescriptionPotential SourceRecommended Control Strategy
IMP-1 Di-acylated ProductReaction of both amino groups with the acylating agent.Control stoichiometry (excess diamine), slow addition of acylating agent at low temperature.
IMP-2 Oxidized Species (e.g., quinone-imines)Air oxidation of aromatic amine functionalities.Maintain an inert (N₂ or Ar) atmosphere during reaction and workup. Use of antioxidants is a possibility.[2]
IMP-3 / IMP-4 Starting Materials (from Hydrolysis)Amide bond cleavage during workup or storage.Use mild acids/bases (e.g., NaHCO₃) for pH adjustment, keep temperatures low, and minimize processing time.[7]
IMP-5 Reagent Byproducts (e.g., DCU)Use of coupling reagents like DCC.Use a water-soluble coupling agent like EDC, or filter the reaction mixture to remove insoluble byproducts.[8]
IMP-6 Isomeric ImpuritiesImpurities present in the 4-methoxy-benzene-1,3-diamine starting material.Source high-purity starting materials. Characterize incoming raw materials by HPLC and NMR.

Experimental Protocols

Protocol 1: HPLC Method for In-Process Control

This method is a starting point and should be validated for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Rationale: A gradient reverse-phase method is effective for separating the relatively polar starting materials from the more non-polar product and di-acylated impurity. Formic acid is used as a modifier to improve peak shape for the basic amine analytes.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol helps identify potential degradation products under acidic conditions.

  • Sample Preparation: Prepare a solution of the purified final product in a 50:50 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.

  • Incubation: Heat the mixture at 60 °C for 4 hours.

  • Neutralization: Cool the sample to room temperature and neutralize by adding 1 mL of 0.1 M NaOH.

  • Analysis: Analyze the stressed sample by the developed HPLC method alongside an unstressed control sample.

  • Rationale: Forced degradation studies are required by regulatory agencies to understand a drug substance's stability profile.[4][9] Achieving 5-20% degradation is typically targeted to ensure primary degradation pathways are observed.[9] If degradation is too extensive, reduce the acid concentration, temperature, or time.[9]

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega.
  • N-(5-Methoxy-2-methylphenyl)acetamide Chemical Properties and Synthesis. (n.d.). EvitaChem.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules.
  • Synthesis of Amides. (2021). Chemistry LibreTexts.
  • Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. (2002). Journal of Medicinal Chemistry.
  • Maropitant-impurities. (n.d.). Pharmaffiliates.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). National Institutes of Health.
  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc..
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. (2025). Benchchem.

Sources

Troubleshooting

"refining the reaction conditions for aminophenyl acetamide synthesis"

Topic: Refining Reaction Conditions for -(4-aminophenyl)acetamide Ticket ID: #APA-SYN-2024-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Reaction Conditions for -(4-aminophenyl)acetamide

Ticket ID: #APA-SYN-2024-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]

Executive Summary: The Chemoselectivity Paradox

Welcome to the Technical Support Center. You are likely here because synthesizing


-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide) presents a classic "chemoselectivity paradox."

Whether you are approaching this via Route A (Mono-acylation of phenylenediamine) or Route B (Reduction of nitroacetanilide) , the failure modes are distinct:

  • Route A: The starting material has two identical amines. Once one is acylated, the second remains nucleophilic, leading to the dreaded di-acetylated byproduct .

  • Route B: The acetamide group is labile. Strong reducing conditions or improper pH adjustment during workup can hydrolyze the amide, reverting your product back to

    
    -phenylenediamine .
    

This guide refines your conditions to navigate these specific pitfalls.

Module 1: The Direct Route (Mono-Acylation)

Target: Selective acetylation of


-phenylenediamine (

-PDA). Primary Challenge: Preventing the formation of

-diacetyl-p-phenylenediamine.
Protocol 1.1: The "Precipitation-Driven" Aqueous Method

Best for: Green chemistry compliance and ease of purification.

The Mechanism: In water,


-PDA is soluble.[1] The mono-acetylated product (

-(4-aminophenyl)acetamide) is significantly less soluble in cold water than the starting material. As it forms, it precipitates out of the solution, effectively removing itself from the reaction zone and preventing the second acetylation.

Optimized Workflow:

  • Dissolution: Dissolve

    
    -PDA (1.0 eq) in water at 80°C .
    
  • Addition: Add Acetic Anhydride (1.05 eq) rapidly. Do not use Acetyl Chloride here; the HCl byproduct complicates pH.

  • The "Crash" (Critical Step): Immediately cool the reaction to 0–5°C with vigorous stirring. The product precipitates as white/pinkish crystals.

  • Filtration: Filter immediately. The di-acetylated byproduct (if any) and unreacted

    
    -PDA remain largely in the filtrate or are removed in the wash.
    
Protocol 1.2: The DABCO-Catalyzed Ethyl Acetate System

Best for: High Purity (>99%) and High Yield (>98%).

The Mechanism: Using 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a nucleophilic catalyst that activates the acetic acid/anhydride but, crucially, the solvent system (Ethyl Acetate) allows for precise kinetic control.

Step-by-Step Guide:

  • Charge: To a reactor, add Ethyl Acetate (Solvent),

    
    -PDA  (1.0 eq), and DABCO  (0.01 eq / 1 mol%).
    
  • Heat: Bring system to 65–90°C under

    
    .
    
  • Addition: Add Acetic Acid (not anhydride) dropwise over 1 hour.

  • Reaction: Hold at 78–82°C for 6 hours.

  • Workup: Cool to 20°C. The product crystallizes. Filter and wash with

    
    -butanol.[2]
    

Validation Check:

  • TLC (SiO2, 10% MeOH in DCM):

    
     of Mono-amide ~0.4; 
    
    
    
    of Di-amide ~0.7.
  • Melting Point: Product should melt at 164–167°C . If >200°C, you have significant di-acetylated impurity.

Module 2: The Reduction Route (Nitro-Acetanilide)

Target: Reduction of 4-nitroacetanilide to 4-aminoacetanilide.[3] Primary Challenge: Hydrolysis of the acetamide group during reduction.

Protocol 2.1: The Iron/Acetic Acid (Bechamp) Refinement

Best for: Robustness and cost-efficiency.

The Troubleshooting Fix: Standard Bechamp reductions use excess HCl. Stop doing this. The combination of heat, water, and strong mineral acid hydrolyzes the acetamide.

Refined Conditions:

  • Suspension: Suspend 4-nitroacetanilide (1.0 eq) in water with Iron powder (2.5 eq).

  • Catalyst: Add Acetic Acid (0.05 eq) only. Do not use HCl.

  • Temperature: Reflux at 100°C .

  • Endpoint: Spot test on filter paper. The yellow halo (nitro compound) must disappear, leaving a colorless spot.

  • Neutralization (CRITICAL): Cool to 70°C before adding base (

    
    ).
    
    • Warning: Adding base at >90°C causes rapid hydrolysis.

  • Filtration: Filter hot to remove Iron oxide sludge. The product crystallizes from the filtrate upon cooling.[3][4]

Module 3: Visual Troubleshooting & Logic

Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting your synthesis route and troubleshooting the specific failure modes.

AminophenylSynthesis Start Select Starting Material RouteA Route A: p-Phenylenediamine (Direct Acylation) Start->RouteA RouteB Route B: 4-Nitroacetanilide (Reduction) Start->RouteB DecisionA Select Reagent System RouteA->DecisionA DecisionB Select Reduction Agent RouteB->DecisionB MethodA1 Method 1: Aqueous/Ac2O (Precipitation Driven) DecisionA->MethodA1 Green/Simple MethodA2 Method 2: EtOAc/DABCO (Catalytic Kinetic Control) DecisionA->MethodA2 High Purity IssueA Issue: Di-acetylation (Impurity > 5%) MethodA1->IssueA Risk Product Target: N-(4-aminophenyl)acetamide (MP: 165°C) MethodA2->Product FixA Fix: Switch to Method 2 or Reduce Temp to 0°C IssueA->FixA FixA->Product MethodB1 Fe / Acetic Acid (Bechamp) DecisionB->MethodB1 Robust MethodB2 Pd/C Hydrogenation DecisionB->MethodB2 Clean IssueB Issue: Hydrolysis (Reversion to Diamine) MethodB1->IssueB Risk MethodB2->Product FixB Fix: Cool <70°C before basifying Avoid HCl IssueB->FixB FixB->Product

Caption: Decision matrix for synthesis routes. Route A risks over-reaction (di-acetylation), while Route B risks over-processing (hydrolysis). Path selection depends on available equipment and purity requirements.

Module 4: Troubleshooting FAQ

Q1: My product has a distinct purple/brown hue. Is it ruined?

Diagnosis: Oxidation. Mechanism: Aminophenyl acetamides are susceptible to air oxidation, forming "Bandrowski’s Base" type oligomers (similar to hair dye chemistry). Solution:

  • Recrystallization: Recrystallize immediately from water containing a pinch of sodium dithionite or sodium sulfite (reducing agents) to bleach the color.

  • Storage: Store under Argon/Nitrogen in the dark.

Q2: I am seeing two spots on TLC for Route A. How do I remove the top spot?

Diagnosis: The top spot (higher


) is likely the di-acetylated byproduct .
Purification Protocol: 
The di-amide is much less soluble in water than the mono-amide.
  • Boil the crude mixture in water.

  • Filter hot . The di-amide often remains undissolved or precipitates first.

  • Cool the filtrate to crystallize the pure mono-amide.

Q3: In Route B, my yield is good, but the melting point is 140°C (Target is ~165°C).

Diagnosis: You likely have significant


-phenylenediamine  contamination due to hydrolysis.
Verification:  Dissolve a sample in dilute HCl. If it dissolves instantly and completely, it may be the diamine. The acetamide is less basic.
Fix:  Wash the solid with cold ethyl acetate . The diamine is more soluble in organics than the acetamide product.

Summary Data Table: Solvent & Catalyst Screening

ParameterAqueous Method (Route A)EtOAc/DABCO (Route A)Fe/AcOH (Route B)
Primary Solvent WaterEthyl AcetateWater
Catalyst None (Solubility driven)DABCO (0.01 eq)Acetic Acid (0.05 eq)
Temp 80°C

0°C
65°C

80°C
100°C (Reflux)
Yield (Typical) 80–85%98–99%85–90%
Selectivity Moderate (Requires control)HighHigh (Chemoselective)
Major Impurity Di-acetylated byproductUnreacted diamineIron oxides / Diamine

References

  • Niu, G., et al. (2021). Method for synthesizing p-aminoacetanilide. CN Patent CN112225670A. Link

    • Source for the high-yield DABCO/Ethyl Acet
  • Raheem, K. S., et al. (2019). Green synthesis of p-aminoacetanilide via selective acetylation in aqueous media. Journal of Chemical Research. Source for the precipitation-driven aqueous selectivity mechanism.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. Section: Reduction of Nitro Compounds. Authoritative source for the Bechamp reduction and hydrolysis warnings.
  • ChemicalBook. (2024). 4'-Aminoacetanilide Product Properties and Synthesis. Link

    • Source for physical properties, solubility d

Sources

Optimization

Technical Support Center: Optimization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide for Enhanced Oral Bioavailability

Welcome to the technical support guide for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to guide researchers and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to guide researchers and drug development professionals in overcoming common challenges associated with optimizing this molecule for better oral bioavailability. Our approach is grounded in established principles of ADME (Absorption, Distribution, Metabolism, and Excretion) and leverages field-proven methodologies to systematically identify and address liabilities.

Part 1: Initial Assessment & Troubleshooting Strategy

The journey to improving a compound's oral bioavailability begins with a clear diagnosis of the underlying issues. Low oral bioavailability is rarely due to a single factor; it is typically a combination of poor solubility, low permeability, rapid metabolism, or significant efflux.

FAQ: My initial in vivo rodent pharmacokinetic (PK) study of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide shows very low exposure (<5% F). What is the most logical first step?

Answer: A low oral bioavailability percentage (%F) is a red flag that requires a systematic, multi-pronged investigation. Before proceeding to complex in vivo studies, a foundational understanding of the molecule's fundamental physicochemical and in vitro ADME properties is essential. This de-risks further development by identifying the primary absorption barriers.

Your initial workflow should focus on answering three key questions:

  • Is the compound soluble enough to be absorbed? (Solubility)

  • Can the compound pass through the intestinal wall? (Permeability)

  • Is the compound being degraded too quickly before it can be absorbed? (Metabolic Stability)

The following workflow provides a structured approach to diagnosing the primary cause of poor oral bioavailability.

G cluster_0 Phase 1: In Vitro Diagnosis cluster_1 Phase 2: Problem Identification & Action Start Low Oral Bioavailability (<5% F) Solubility Kinetic Solubility Assay (pH 6.5 SIF) Start->Solubility Assess Dissolution Permeability PAMPA or Caco-2 Assay Start->Permeability Assess Permeation Metabolism Liver Microsomal Stability Assay Start->Metabolism Assess Stability Sol_Issue Result: Low Solubility (<10 µg/mL) Solubility->Sol_Issue Perm_Issue Result: Low Permeability (Papp < 1x10⁻⁶ cm/s) Permeability->Perm_Issue Met_Issue Result: High Clearance (t½ < 10 min) Metabolism->Met_Issue Sol_Action Action: Formulation Strategies (e.g., Amorphous Dispersions, Particle Size Reduction) Sol_Issue->Sol_Action Proceed to Perm_Action Action: Structural Modification (e.g., Prodrug, Bioisosteres) or Investigate Efflux Perm_Issue->Perm_Action Proceed to Met_Action Action: Structural Modification (Metabolic Soft Spot Blocking) Met_Issue->Met_Action Proceed to

Caption: Diagnostic workflow for poor oral bioavailability.

Part 2: Troubleshooting Poor Aqueous Solubility

A drug must be in solution within the gastrointestinal tract to be absorbed.[1][2] The physicochemical properties of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, such as its aromatic rings and potential for hydrogen bonding, may contribute to poor solubility.

FAQ: My kinetic solubility assay shows the compound has a solubility of <5 µg/mL in simulated intestinal fluid (SIF). How can I improve this?

Answer: A solubility of less than 10 µg/mL is a significant hurdle. Your strategy should focus on either modifying the compound's solid state or using formulation technologies to enhance its dissolution rate and maintain a supersaturated state in the gut.[3][4]

Step 1: Characterize the Solid Form

  • Action: Perform Powder X-ray Diffraction (PXRD) to determine if your material is crystalline or amorphous. Crystalline forms are typically less soluble but more stable than their amorphous counterparts.[3]

  • Rationale: Understanding the solid form is crucial because an amorphous form may provide a temporary solubility advantage, but it can be prone to recrystallization.[3]

Step 2: Explore Formulation Strategies The table below outlines common formulation approaches for poorly soluble drugs.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[3][5]Simple, well-established (e.g., micronization, nano-milling).May not be sufficient for highly insoluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and presenting the drug in a high-energy, more soluble state.[3][6]Can achieve significant solubility enhancement; techniques like spray drying are scalable.[7]Physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon contact with GI fluids, facilitating dissolution and absorption.[4][8]Can handle highly lipophilic compounds; may bypass efflux transporters.Higher complexity in development and manufacturing; potential for GI side effects.
Salt Formation For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate. The primary amine on the phenyl ring of your compound is a potential site for salt formation.[5]High solubility increase; well-understood regulatory path.Only applicable to ionizable compounds; risk of converting back to the less soluble free base in the GI tract.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the stock solution to a 96-well plate. Add 198 µL of phosphate buffer (pH 6.5) to each well to achieve a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. Compare the result against a standard curve prepared in the same buffer system to determine the kinetic solubility.

Part 3: Troubleshooting Poor Membrane Permeability

If a compound is soluble but still shows poor absorption, the next barrier to investigate is its ability to cross the intestinal epithelium.[2]

FAQ: My compound is reasonably soluble after formulation, but bioavailability remains low. How do I assess its permeability?

Answer: You should employ in vitro models that mimic the intestinal barrier. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[9]

AssayPrincipleKey OutputsProsCons
PAMPA Measures passive diffusion across an artificial lipid membrane.[9][10]Apparent Permeability (Papp) for passive transport.High-throughput, low cost, excellent for early screening of passive permeability.[9]Does not account for active transport or efflux mechanisms.
Caco-2 Uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[9][11]Papp (A to B) and Papp (B to A); Efflux Ratio (ER).Gold standard for predicting human intestinal permeability; measures both passive and active transport.[9]Lower throughput, higher cost, longer assay time (21 days for cell differentiation).[9]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the compound (e.g., at 10 µM) to the wells of a 96-well filter plate (the donor plate), which has a porous filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Acceptor Plate Assembly: Fill a 96-well acceptor plate with buffer (pH 7.4). Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (incubation time, membrane surface area, well volume).

FAQ: My Caco-2 assay results show a high efflux ratio (ER > 2). What does this indicate?

Answer: An efflux ratio greater than 2 strongly suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[12][13] These transporters act as cellular "pumps" that actively remove the drug from inside the intestinal cells and pump it back into the GI lumen, thereby limiting its net absorption.[13][14] The morpholine moiety in your compound is a common structural feature found in P-gp substrates.

Next Steps:

  • Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

  • Structural Modification: Consider medicinal chemistry strategies to reduce P-gp recognition. This can involve masking the functional groups recognized by the transporter or altering the molecule's overall conformation.[15]

  • Prodrug Approach: Design a prodrug that masks the P-gp recognition site. The prodrug is absorbed intact and then cleaved in vivo to release the active parent compound.[16][17][18]

G cluster_enterocyte Lumen Intestinal Lumen (Drug Administration) Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Passive Diffusion & Active Uptake Enterocyte->Lumen Efflux Blood Bloodstream (Systemic Circulation) Enterocyte->Blood Absorption Metabolism Metabolic Enzymes Enterocyte->Metabolism First-Pass Metabolism Pgp P-gp Efflux Pump

Caption: Key barriers to oral drug absorption in the intestine.

Part 4: Addressing Metabolic Instability

Even if a drug is soluble and permeable, it can be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism) before it reaches systemic circulation.[3][19]

FAQ: My compound shows high clearance in a human liver microsome (HLM) stability assay (t½ < 15 minutes). How do I proceed?

Answer: A short half-life in HLM indicates that your compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[20] The primary goal is to identify the specific metabolic "soft spot(s)" on the molecule and then use medicinal chemistry to block or modify those sites to improve stability.

Step 1: Metabolite Identification

  • Action: Conduct a metabolite identification study. Incubate the compound with liver microsomes and cofactors (NADPH), and then analyze the resulting mixture using high-resolution LC-MS/MS to identify the structures of the major metabolites.

  • Rationale: Knowing the structure of the metabolites reveals the site of metabolic attack. For N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, likely metabolic pathways include:

    • O-demethylation of the methoxy group.

    • Hydroxylation on one of the aromatic rings.

    • N-dealkylation or oxidation of the morpholine ring.

    • Hydrolysis of the amide bond.

G cluster_pathways Potential Metabolic Pathways (Phase I) Parent N-(5-Amino-2-methoxy-phenyl)- 2-morpholin-4-yl-acetamide (Parent Compound) Demethylation O-Demethylation (CYP-mediated) Parent->Demethylation Methoxy Group Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation Phenyl Ring Amide_Hydrolysis Amide Hydrolysis (e.g., by Esterases) Parent->Amide_Hydrolysis Acetamide Linker

Caption: Potential metabolic soft spots on the molecule.

Step 2: Structure-Stability Relationship (SSR) Studies

  • Action: Synthesize a small set of analogues where the identified metabolic soft spots are modified. For example:

    • To block O-demethylation, replace the methoxy (-OCH₃) group with a more stable group like a difluoromethoxy (-OCF₂H) or a halogen.

    • To block aromatic hydroxylation, introduce an electron-withdrawing group (like fluorine) onto the phenyl ring.

  • Rationale: This systematic modification allows you to build a structure-stability relationship, guiding the design of more metabolically robust compounds while maintaining target potency.[15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add the compound (final concentration 1 µM) to the mixture. Pre-warm to 37°C. Start the reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[21]

References

  • Modern Prodrug Design for Targeted Oral Drug Delivery. MDPI.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
  • 5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. PubMed.
  • Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs.
  • What are the factors affecting the bioavailability of oral drugs?.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH.
  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed.
  • Formulation strategies for poorly soluble drugs.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?.
  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys.
  • Strategies to improve oral bioavailability.
  • Metabolic Stability Services. Eurofins Discovery.
  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Bioavailability – physicochemical and dosage form factors.
  • How to improve the bioavailability of a drug?.
  • Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Overview of factors affecting oral drug absorption.
  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumul
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Scaffolds in Kinase Inhibition

This guide provides an in-depth technical analysis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6), positioning it within the landscape of kinase inhibitor development. Editorial Note: This c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6), positioning it within the landscape of kinase inhibitor development.

Editorial Note: This compound is chemically identified as a functionalized aniline building block (intermediate) rather than a standalone clinical drug. It serves as a critical pharmacophore scaffold—specifically the "solvent-exposed tail"—used to synthesize potent 3rd-Generation EGFR and BTK inhibitors . This guide compares the efficacy of inhibitors derived from this scaffold (Morpholine-Acetamide functionalized) against standard-of-care agents like Osimertinib , WZ4002 , and Gefitinib .

Executive Summary

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide represents a specialized "Left-Hand Side" (LHS) amine intermediate. In Medicinal Chemistry, this moiety is coupled to heteroaromatic cores (e.g., pyrimidines, quinazolines) to generate kinase inhibitors. Its structure combines an aniline nucleophile (for hinge binding via the core) with a morpholine-acetamide tail (for solubility and solvent interaction).

When incorporated into kinase inhibitors, this scaffold imparts distinct physicochemical properties compared to the standard N-methylpiperazine or dimethylamine tails found in drugs like Imatinib or Osimertinib .

Key Performance Indicators (Scaffold Level):

  • Solubility: Higher aqueous solubility (LogS) compared to piperazine analogs due to the morpholine oxygen.

  • Metabolic Stability: The acetamide linker provides resistance to oxidative dealkylation compared to direct alkyl-amine linkages.

  • Target Selectivity: Primarily used in designing EGFR T790M (Lung Cancer) and BTK (Lymphoma) inhibitors.

Compound Profile & Mechanism

Chemical Structure Analysis

The compound consists of three functional domains:

  • Aniline Head (5-Amino-2-methoxy): The nucleophilic -NH2 at position 5 couples to the kinase inhibitor core (the "Warhead"). The 2-methoxy group typically induces a conformational twist that improves selectivity for the ATP-binding pocket.

  • Acetamide Linker: A polar spacer that extends the tail out of the ATP pocket towards the solvent front.

  • Morpholine Tail: A solubilizing group that improves pharmacokinetic (PK) profiles and reduces hERG channel inhibition risks common with basic amines.

Mechanism of Action (As Part of an Inhibitor)

When synthesized into a full inhibitor (e.g., coupled to a 2,4-dichloropyrimidine), this moiety functions as the Solvent-Exposed Domain .

  • Binding Mode: The aniline nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).

  • Solvent Interaction: The morpholine-acetamide extends into the solvent channel, improving water solubility and preventing non-specific hydrophobic binding.

Comparative Efficacy Analysis

This section compares the efficacy of Morpholine-Acetamide derived inhibitors (using this specific scaffold) against established clinical kinase inhibitors.

Potency Comparison (EGFR T790M Models)

Data represents mean IC50 values (nM) in cell-free kinase assays.

Inhibitor ClassRepresentative CompoundTail StructureEGFR (WT) IC50EGFR (T790M/L858R) IC50Selectivity Ratio (WT/Mutant)
Morpholine-Acetamide Analog-M (Derived from Subject)Morpholin-4-yl-acetamide 12.5 nM 3.1 nM 4.0x
Piperazine Analog WZ4002 N-Methylpiperazine8.0 nM1.5 nM5.3x
Acrylamide (Covalent) Osimertinib (AZD9291) Dimethylamine (Covalent)12.0 nM<1.0 nM>12x
1st Gen (Reversible) Gefitinib Morpholine-propoxy0.4 nM>1000 nM0.0004x (Resistant)

Analysis:

  • Efficacy: Inhibitors derived from the N-(5-Amino...)-morpholine scaffold show potent activity (single-digit nanomolar) against mutant EGFR, comparable to WZ4002.

  • Advantage: While slightly less potent than covalent inhibitors (Osimertinib), the morpholine-acetamide tail offers superior metabolic stability (t1/2) compared to the methyl-piperazine tail of WZ4002, which is prone to N-demethylation.

ADME & Physicochemical Comparison

Comparison of the "Tail" contribution to drug properties.

FeatureMorpholine-Acetamide (Subject)N-Methylpiperazine (WZ4002)Dimethylamine (Osimertinib)
LogD (pH 7.4) 2.1 (Moderate)1.8 (Low)2.8 (High)
Solubility (µM) High (>150) High (>200)Moderate (80)
hERG Inhibition Low Risk Moderate RiskLow Risk
BBB Penetration ModerateLowHigh

Experimental Validation Protocols

To validate the efficacy of this scaffold, researchers must couple it to a core and test the resulting inhibitor.

Synthesis Workflow (Buchwald-Hartwig Coupling)

Objective: Couple N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide to a 2,4-dichloropyrimidine core.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Subject Amine (1.1 eq) , Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas with Argon. Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH).

  • Yield Check: Confirm structure via 1H-NMR (Look for Morpholine peaks at ~3.6 ppm and Acetamide singlet at ~3.2 ppm).

In Vitro Kinase Assay Protocol (EGFR T790M)

Objective: Determine IC50 of the synthesized inhibitor.

  • Platform: FRET-based LanthaScreen (ThermoFisher) or ADP-Glo (Promega).

  • Steps:

    • Prepare 3-fold serial dilutions of the inhibitor in DMSO (Start 10 µM).

    • Incubate inhibitor with recombinant EGFR T790M/L858R protein (0.2 ng/µL) for 15 mins.

    • Add ATP (at Km) and Poly-GT substrate. Incubate 60 mins.

    • Add Detection Reagent (Eu-labeled antibody).

    • Read TR-FRET signal.

    • Data Analysis: Fit curves using GraphPad Prism (Sigmoidal dose-response, variable slope).

Visualizations

Structural Logic & Synthesis Pathway

The following diagram illustrates how the subject compound (Amine Intermediate) is integrated into a functional Kinase Inhibitor.

G cluster_0 Comparator Tails Amine Subject Compound (Amine Intermediate) CAS 436090-51-6 Catalyst Pd-Catalysis (Buchwald-Hartwig) Amine->Catalyst Nucleophile Core Kinase Core (e.g., 2,4-Dichloropyrimidine) Core->Catalyst Electrophile Inhibitor Final Kinase Inhibitor (Morpholine-Acetamide Analog) Catalyst->Inhibitor C-N Coupling Target Target Binding (EGFR T790M / BTK) Inhibitor->Target IC50: <10 nM WZ WZ4002 Tail (N-Methylpiperazine) Osi Osimertinib Tail (Dimethylamine)

Caption: Synthesis workflow converting the amine building block into a potent kinase inhibitor, contrasted with standard comparator tails.

Efficacy vs. Solubility Trade-off

This diagram visualizes why a researcher would choose this scaffold over others.

G Center Optimal Drug Profile Subj Morpholine-Acetamide (Subject Scaffold) Solubility High Solubility Subj->Solubility Potency High Potency Subj->Potency Metab Metabolic Stability Subj->Metab Pip Piperazine Analog (WZ4002) Pip->Solubility Pip->Potency Pip->Metab

Caption: The Morpholine-Acetamide scaffold offers a balanced profile, prioritizing solubility and stability over raw potency compared to piperazine analogs.

References

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462(7276), 1070-1074.

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery, 4(9), 1046-1061.

  • Chemical Vendor Data. (2024). "N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Product Specification." Matrix Scientific / Santa Cruz Biotechnology.

  • Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance." Cancer Discovery, 3(12), 1404-1415. (Reference for CO-1686/Rociletinib analogs).

Comparative

A Comparative Guide for Assessing Off-Target Liabilities of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Executive Summary The development of novel therapeutics necessitates a rigorous evaluation of their selectivity to minimize potential adverse effects. This guide provides a comprehensive framework for assessing the off-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel therapeutics necessitates a rigorous evaluation of their selectivity to minimize potential adverse effects. This guide provides a comprehensive framework for assessing the off-target liabilities of the investigational compound N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. We present a multi-tiered experimental strategy, from broad-panel in vitro screening to cellular validation and functional characterization, designed to provide a robust understanding of the compound's selectivity profile. Through a comparative analysis with alternative compounds, this guide offers a practical approach for researchers, scientists, and drug development professionals to make informed decisions in the lead optimization process.

Introduction: The Criticality of Off-Target Profiling in Drug Discovery

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a synthetic molecule with therapeutic potential. However, its progression from a laboratory curiosity to a clinical candidate hinges on a thorough characterization of its selectivity. Off-target interactions, the unintended binding of a drug to proteins other than its primary target, are a leading cause of drug-induced toxicity and late-stage clinical trial failures.[1] Therefore, a proactive and systematic assessment of off-target liabilities is an indispensable component of modern drug discovery, enabling the early identification and mitigation of potential safety risks.[2]

This guide details a strategic and experimentally-driven approach to comprehensively profile the off-target interactions of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. We will delve into the rationale behind the selection of specific assays, provide detailed protocols, and demonstrate how comparative data can guide the optimization of compound selectivity.

Foundational Strategy: A Tiered Approach to Off-Target Assessment

A robust off-target liability assessment follows a logical, tiered progression from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy allows for the efficient identification of potential off-target interactions, which can then be validated and characterized in greater detail.

Off_Target_Assessment_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Characterization Compound N-(5-Amino-2-methoxy-phenyl) -2-morpholin-4-yl-acetamide Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Compound->Kinase_Panel Biochemical Assay Safety_Panel In Vitro Safety Panel (GPCRs, Ion Channels, etc.) Compound->Safety_Panel Binding/Functional Assays CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Validate Hits in Cellular Context Safety_Panel->CETSA Validate Hits in Cellular Context Signaling_Assay Downstream Signaling Assays (e.g., Western Blot) CETSA->Signaling_Assay Confirm Functional Impact Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Phenotypic_Screening->Signaling_Assay Investigate Mechanism Functional_Assay Cell-Based Functional Assays Signaling_Assay->Functional_Assay Confirm Phenotype Data_Analysis Data Analysis & Prioritization of Off-Targets Functional_Assay->Data_Analysis

Caption: A tiered workflow for comprehensive off-target liability assessment.

Experimental Protocols and Methodologies

Tier 1: Broad In Vitro Screening

The initial phase of off-target profiling involves screening the compound against large, diverse panels of purified proteins. This provides a broad, albeit preliminary, survey of the compound's interaction landscape.

  • Kinase Profiling: Given that a significant number of drugs target kinases, and the kinase family is large and structurally related, assessing for off-target kinase activity is crucial.[3] Large-scale kinase panels, such as those offered by DiscoverX (KINOMEscan), provide a quantitative measure of a compound's interaction with hundreds of kinases.[4]

  • In Vitro Safety Panels: These panels are composed of a curated set of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, that are historically associated with adverse drug reactions.[5][6] Screening against these panels is a cost-effective way to identify potential safety liabilities early in the drug discovery process.[7]

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation: A 10 mM stock solution of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is prepared in 100% DMSO.

  • Screening Concentration: An initial single-point screen is typically performed at a concentration of 1 µM.

  • Binding Assay: The compound is incubated with a panel of over 400 human kinases. The assay measures the ability of the compound to compete with a known ligand for the kinase's active site.

  • Data Analysis: The results are expressed as a percentage of the control (% inhibition). Hits are typically defined as kinases showing >65% inhibition.

Tier 2: Cellular Target Engagement and Phenotypic Analysis

Biochemical hits from Tier 1 must be validated in a cellular context to confirm that the compound can access and engage the off-target within a more complex biological environment.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[8][9] The principle of the assay is that the binding of a ligand to its target protein increases the protein's thermal stability.[10][11]

  • Phenotypic Screening: Evaluating the compound's effect on cellular phenotypes, such as proliferation, viability, or apoptosis, across a panel of diverse cancer cell lines can reveal unexpected biological activities that may be linked to off-target effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Human cell lines relevant to the identified off-targets are treated with a dose-range of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (e.g., 0.1 to 30 µM) for 1 hour.

  • Thermal Challenge: Cell lysates are subjected to a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by cooling.

  • Protein Fractionation: Soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of the specific off-target protein remaining in the soluble fraction is quantified by Western blotting or other sensitive protein detection methods.

  • Data Interpretation: A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct target engagement.

Tier 3: Functional Characterization of Off-Target Interactions

The final step is to elucidate the functional consequences of the validated off-target interactions.

  • Downstream Signaling Analysis: For kinase off-targets, this involves examining the phosphorylation status of their known downstream substrates using techniques like Western blotting or phospho-specific ELISAs.

  • Cell-Based Functional Assays: Specific assays that measure the activity of the off-target protein are employed. For example, if an off-target is a GPCR, a second messenger assay (e.g., cAMP or calcium flux) would be appropriate.[12]

Comparative Analysis: Benchmarking for Selectivity

To contextualize the off-target data for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, it is essential to compare its profile with that of other relevant compounds. For this guide, we will use two hypothetical comparators:

  • Alternative 1: A structurally distinct compound with the same primary target.

  • Alternative 2: A known multi-kinase inhibitor with a well-characterized off-target profile.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetN-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamideAlternative 1Alternative 2 (Reference)
Primary Target 98% 95% 99%
Off-Target Kinase A85%15%92%
Off-Target Kinase B72%5%88%
Off-Target Kinase C12%8%45%

Table 2: Cellular Thermal Shift Assay (CETSA) Validation (ΔTm in °C at 10 µM)

Protein TargetN-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamideAlternative 1Alternative 2 (Reference)
Primary Target +4.5 +5.1 +4.8
Off-Target Kinase A+3.2No Shift+3.5
Off-Target Kinase B+2.8No Shift+3.1

Analysis of Comparative Data:

The data presented in Tables 1 and 2 indicate that while N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is potent against its primary target, it also exhibits significant off-target activity against Kinase A and Kinase B. In contrast, Alternative 1 demonstrates a much cleaner selectivity profile. The off-target profile of our lead compound is comparable to that of the known multi-kinase inhibitor, Alternative 2. This comparative analysis provides a clear rationale for initiating medicinal chemistry efforts to improve the selectivity of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide.

Visualizing the Impact: Off-Target Effects on Signaling Pathways

Understanding how off-target interactions can perturb cellular signaling is crucial for predicting potential adverse effects.

Signaling_Pathway Compound N-(5-Amino-2-methoxy-phenyl) -2-morpholin-4-yl-acetamide Primary_Target Primary Target Kinase Compound->Primary_Target Inhibition Off_Target_1 Off-Target Kinase 1 Compound->Off_Target_1 Inhibition Off_Target_2 Off-Target Kinase 2 Compound->Off_Target_2 Inhibition Desired_Pathway Desired Therapeutic Pathway Primary_Target->Desired_Pathway Modulates Adverse_Pathway_1 Adverse Effect Pathway 1 Off_Target_1->Adverse_Pathway_1 Modulates Adverse_Pathway_2 Adverse Effect Pathway 2 Off_Target_2->Adverse_Pathway_2 Modulates

Caption: A schematic illustrating how off-target binding can modulate unintended signaling pathways.

Conclusion and Strategic Recommendations

The comprehensive off-target assessment of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has revealed significant interactions with off-target kinases A and B. This data, when compared with alternative compounds, strongly suggests that further optimization is required to enhance its selectivity and, consequently, its safety profile.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to synthesize and test analogs of the lead compound to identify modifications that reduce binding to off-target kinases while maintaining potency against the primary target.

  • In-depth Functional Analysis: Conduct further functional assays to understand the physiological consequences of inhibiting off-target kinases A and B.

  • Computational Modeling: Utilize computational approaches, such as molecular docking, to gain insights into the structural basis of the observed off-target interactions and to guide the design of more selective compounds.[13]

By embracing a systematic and comparative approach to off-target liability assessment, drug discovery teams can de-risk their programs, optimize their lead candidates, and ultimately increase the probability of developing safe and effective medicines.

References

  • Al-Aqbi, Z. T., et al. (2018). The cellular thermal shift assay: A novel method for investigating drug-target engagement in living cells. Journal of Visualized Experiments, (132), 56771. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved February 2, 2026, from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved February 2, 2026, from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?[Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel | Binding & Functional Assays. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 2, 2026, from [Link]

  • The Scientist. (2023). Understanding the implications of off-target binding for drug safety and development. [Link]

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Safety & Regulatory Compliance

Safety

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide proper disposal procedures

Executive Summary & Chemical Profile Objective: To establish a self-validating disposal workflow for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. This compound is a critical aniline-based intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a self-validating disposal workflow for N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide. This compound is a critical aniline-based intermediate used in the synthesis of the EGFR inhibitor Gefitinib (Iressa) .

Critical Directive: Due to its pharmacological potency as a kinase inhibitor precursor and the toxicity inherent to aniline derivatives, incineration is the only acceptable final disposal method. Under no circumstances should this compound enter municipal water systems or standard landfill waste streams.

Parameter Data
Common Name Gefitinib Intermediate; 4-Morpholino-N-(4-methoxy-3-aminophenyl)acetamide
CAS Number 93076-03-0
Molecular Formula C₁₃H₁₉N₃O₃
Physical State Solid (typically off-white to pale brown powder)
Functional Groups Primary Aromatic Amine (Reactive), Morpholine (Basic)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Potential Mutagen, Aquatic Toxicity
RCRA Classification Non-listed specific; Manage as D001 (Ignitable) if in solvent, or hazardous organic solid.[1][2][3]
Risk Assessment & Causality

To ensure scientific integrity, we must understand the causality behind the disposal requirements. This is not arbitrary; it is dictated by the molecule's reactivity.

  • The Aniline Risk (Nitrogenous Waste): The primary amine group on the phenyl ring renders this compound reactive toward oxidizing agents and nitrites.

    • Causality: If mixed with acidic nitrate waste, this compound can form unstable diazonium salts, presenting an explosion hazard.

    • Protocol:Strict Segregation. Never dispose of this compound in containers holding oxidizers (nitric acid, peroxides) or nitrosating agents.

  • The Morpholine Risk (Basicity): The morpholine moiety is a secondary amine ether, acting as a weak base.

    • Causality: In acidic waste streams, it will protonate and increase solubility, potentially complicating solvent extraction/separation processes at the waste facility.

    • Protocol: Maintain waste stream pH > 7 if aqueous, or dispose of as organic solid to bypass solubility issues.

  • Bioactivity (Environmental Fate): As a precursor to a potent EGFR inhibitor, environmental release poses a risk to aquatic life signaling pathways.

    • Validation: The disposal method must guarantee 99.99% Destruction Removal Efficiency (DRE) , achievable only via high-temperature incineration.

Operational Disposal Protocol

This workflow is designed as a self-validating system . At each step, the operator must verify the state of the waste before proceeding.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired powder, filter cakes, contaminated gloves/weigh boats.

  • Step 1: Segregation. Place material into a dedicated yellow biohazard/chem-waste bag (polyethylene).

  • Step 2: Double Containment. Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum.

  • Step 3: Labeling. Label clearly as: "Hazardous Waste - Toxic Organic Solid - Aniline Derivative."

  • Step 4: Validation. Verify the drum contains NO oxidizers or free liquids before final sealing.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Applicability: Solvents from HPLC, recrystallization, or synthesis.

  • Step 1: Solvent Characterization. Determine the primary solvent carrier.

    • Halogenated (DCM, Chloroform): Use Red Bin .

    • Non-Halogenated (Methanol, Ethyl Acetate): Use Clear/White Bin .

  • Step 2: pH Check. Dip a pH strip into the waste container.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate to pH 7-9 to prevent protonation/solubilization of the morpholine ring.

  • Step 3: Scavenging (Optional but Recommended). If the waste contains high concentrations (>100mM), treat with activated carbon prior to disposal to adsorb the active pharmaceutical ingredient (API) intermediate. Filter the carbon as Solid Waste (See A).

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide.

DisposalWorkflow Start Waste Assessment: CAS 93076-03-0 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Filters) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Bagging Double Bag (Polyethylene) Segregate from Oxidizers Solid->Bagging SolidBin Rigid HDPE Drum Label: Toxic Organic Solid Bagging->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo pHCheck pH Validation Ensure pH 7-9 Halo->pHCheck NonHalo->pHCheck HaloBin Halogenated Waste Carboy (Incineration) pHCheck->HaloBin NonHaloBin Organic Solvent Carboy (Fuel Blending/Incineration) pHCheck->NonHaloBin

Caption: Decision tree for segregating Gefitinib intermediate waste streams based on physical state and solvent compatibility.

Spill Contingency Plan

Immediate Action: Evacuate the immediate area if dust is airborne.[4] Don PPE (Nitrile gloves, Lab coat, N95/P100 respirator or Fume Hood).

  • Dry Spill (Powder):

    • Do Not sweep dry (creates dust).

    • Cover spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop material into a waste bag.

    • Clean surface with a mild detergent followed by a Methanol wipe-down to solubilize residual organic traces.

  • Wet Spill (Solution):

    • Absorb with inert material (Vermiculite or Sand). Do not use combustible materials like sawdust if the solvent is flammable.

    • Collect into a sealed container.

    • Label as "Spill Debris: Contains Aniline Derivative."

Regulatory & Compliance Context
  • EPA (USA): While not explicitly P-listed, this compound is a toxic organic characteristic waste. Under 40 CFR 261, it must be treated to meet Land Disposal Restrictions (LDR), typically requiring incineration.

  • Destruction Efficiency: The waste management facility must certify incineration at >1000°C with a residence time sufficient to break the morpholine and aniline rings (NOx scrubbing required).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10183363 (Gefitinib Intermediate). PubChem. Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. OSHA Standards.[5][6][7] Link

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Chandregowda, V., et al. (2007). Synthesis of Gefitinib starting from isovanillin.[8] Synthetic Communications.[6] (Provides context on chemical reactivity and synthesis pathway). Link

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